N-Methyl Gatifloxacin-d3
Description
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Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVQXCJOKMPST-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Methyl Gatifloxacin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Gatifloxacin-d3 is a stable, isotopically labeled derivative of N-Methyl Gatifloxacin, which itself is an impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The primary application of this compound is as an internal standard in bioanalytical and pharmaceutical assays for the quantification of Gatifloxacin and its related substances. Its deuterated nature allows for precise and accurate quantification using mass spectrometry-based methods, as it is chemically identical to the analyte of interest but has a different mass-to-charge ratio.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative analytical methodology for its use, and a summary of relevant quantitative data for Gatifloxacin.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| Chemical Name | 1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1-piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid |
| Synonyms | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
| CAS Number | 1216721-34-4 |
| Molecular Formula | C₂₀H₂₁D₃FN₃O₄ |
| Molecular Weight | 392.44 g/mol |
| Appearance | Off-White Solid |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, DMSO |
| Storage | 2-8°C, protected from air and light |
Mechanism of Action of Gatifloxacin
As a derivative of Gatifloxacin, this compound is expected to share the same mechanism of action. Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][2]
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. Gatifloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the inhibition of DNA replication and ultimately bacterial cell death.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Gatifloxacin prevents the segregation of replicated bacterial chromosomes, leading to a disruption of cell division.
The dual-targeting mechanism of Gatifloxacin contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.
Experimental Protocols
While this compound is intended for use as an internal standard, a specific published experimental protocol detailing its use was not identified in the conducted literature search. Therefore, a representative experimental protocol for the quantification of Gatifloxacin in human plasma using a deuterated internal standard via LC-MS/MS is provided below. This protocol is based on established methods for the analysis of Gatifloxacin and other fluoroquinolones.
Representative LC-MS/MS Method for Gatifloxacin Quantification in Human Plasma
4.1.1 Objective
To determine the concentration of Gatifloxacin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard (IS).
4.1.2 Materials and Reagents
-
Gatifloxacin reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.
4.1.3 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4.1.4 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Gatifloxacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent as the calibration standards.
4.1.5 Sample Preparation (Protein Precipitation Method)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.6 LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Gatifloxacin: m/z 376.2 → 261.1this compound: m/z 393.2 → 278.1 (representative) |
| Collision Energy | Optimized for each transition |
4.1.7 Data Analysis
-
Quantify Gatifloxacin by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Gatifloxacin in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data for Gatifloxacin
The following tables summarize pharmacokinetic data for Gatifloxacin from various studies in healthy adult volunteers following a single oral dose. This data is relevant for studies where this compound would be used as an internal standard for Gatifloxacin quantification.
Table 1: Pharmacokinetic Parameters of Gatifloxacin (400 mg single oral dose)
| Parameter | Mean ± SD | Reference |
| Cmax (µg/mL) | 3.8 ± 0.5 | [3] |
| Tmax (h) | 1.4 ± 0.8 | [3] |
| AUC₀-∞ (µg·h/mL) | 33.5 ± 5.9 | [3] |
| Half-life (h) | 7-8 | [3] |
| Oral Bioavailability (%) | 96 | [3] |
| Protein Binding (%) | ~20 | [3] |
| Urinary Excretion (% of dose) | >80 | [3] |
Table 2: Pharmacokinetic Parameters of Gatifloxacin in Pediatric Patients (single oral dose)
| Dose (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | Half-life (h) | Reference |
| 5 | 2.2 ± 0.7 | 18.1 ± 4.5 | 5.1 ± 1.4 | [4] |
| 10 | 4.3 ± 1.3 | 36.3 ± 9.4 | 5.1 ± 1.4 | [4] |
| 15 | 6.0 ± 1.8 | 51.5 ± 14.2 | 5.1 ± 1.4 | [4] |
Conclusion
This compound is a critical tool for the accurate and precise quantification of Gatifloxacin in various matrices, particularly in pharmacokinetic and impurity profiling studies. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data. The provided representative experimental protocol and compiled quantitative data for Gatifloxacin serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl Gatifloxacin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl Gatifloxacin-d3, a deuterated analog of a known Gatifloxacin impurity. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical characterization data. The information presented herein is intended to support research and development activities in areas such as medicinal chemistry, drug metabolism and pharmacokinetics (DMPK) studies, and the preparation of analytical standards.
Introduction
This compound is the N-methylated and deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The introduction of a deuterated methyl group can be a valuable tool in drug discovery and development. Deuterium labeling can alter the metabolic profile of a compound, often leading to a slower rate of metabolism and a longer half-life, a phenomenon known as the kinetic isotope effect. This makes this compound a useful tool for in vitro and in vivo metabolic studies to investigate the metabolic fate of the N-methyl group in related compounds. Furthermore, its distinct mass makes it an ideal internal standard for quantitative bioanalytical assays by mass spectrometry.
This guide details a proposed synthetic route starting from commercially available precursors and provides predicted characterization data based on the known analytical profiles of Gatifloxacin and related fluoroquinolones.
Synthesis of this compound
The proposed synthesis of this compound involves a two-step process: first, the synthesis of the key intermediate, 1-methyl-d3-4-methylpiperazine, followed by its condensation with the Gatifloxacin core structure.
Synthesis of 1-methyl-d3-4-methylpiperazine
The deuterated N-methyl group is introduced via the reaction of 2-methylpiperazine with a deuterated methylating agent, such as iodomethane-d3.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Methylation: Add iodomethane-d3 (CD3I) (1.1 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-methyl-d3-4-methylpiperazine by column chromatography on silica gel or by distillation to yield the pure product.
Synthesis of this compound
The final step involves the nucleophilic aromatic substitution reaction between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and the synthesized 1-methyl-d3-4-methylpiperazine.[1][2]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and 1-methyl-d3-4-methylpiperazine (1.2 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The reaction can be facilitated by the presence of a base such as potassium carbonate.[2]
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration.
-
Purification: Wash the collected solid with water and then with a suitable organic solvent like diethyl ether or ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Synthetic Pathway Diagram:
References
N-Methyl Gatifloxacin-d3 (CAS: 1216721-34-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methyl Gatifloxacin-d3, a stable isotope-labeled derivative of Gatifloxacin. This document collates available technical data, outlines plausible experimental protocols, and presents key information in a structured format to support research and development activities.
Core Compound Information
This compound is the N-trideuteriomethyl isotopologue of N-Methyl Gatifloxacin. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Gatifloxacin and its N-methylated metabolite. The stable isotope labeling provides a distinct mass signature for mass spectrometry-based quantification, ensuring accurate differentiation from the unlabeled endogenous or administered compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1216721-34-4 |
| Chemical Name | 1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1-piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid[1] |
| Molecular Formula | C₂₀H₂₁D₃FN₃O₄[1][2] |
| Molecular Weight | 392.44 g/mol [3][2] |
| Physical Description | Off-White Solid[4] |
| Purity | Typically ≥98%[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, and DMSO[4] |
| Storage Conditions | 2-8°C, protect from light and air[4] |
| Application | Labeled impurity of Gatifloxacin, internal standard for analytical purposes[4][5] |
Mechanism of Action of Parent Compound (Gatifloxacin)
This compound is expected to share the same mechanism of action as its parent compound, Gatifloxacin. Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9]
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.[6][8] Gatifloxacin targets the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after DNA cleavage. This prevents the re-ligation of the DNA strands, leading to double-stranded breaks in the bacterial chromosome and ultimately cell death.[6][8]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[6][8] By inhibiting topoisomerase IV, Gatifloxacin prevents the segregation of replicated chromosomal DNA into daughter cells, thus halting cell division.[6][8]
The dual-targeting mechanism of Gatifloxacin provides potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[6][8]
Signaling Pathway of Gatifloxacin's Antibacterial Action
Caption: Mechanism of action of Gatifloxacin.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not publicly available and are likely proprietary to the manufacturers. However, a plausible synthetic route can be inferred from the synthesis of Gatifloxacin and general organic chemistry principles for isotopic labeling and N-methylation.
Hypothetical Synthesis of this compound
The synthesis would likely proceed in two key stages: the synthesis of the Gatifloxacin core structure and the subsequent introduction of the deuterated N-methyl group.
Stage 1: Synthesis of Gatifloxacin
A common method for synthesizing Gatifloxacin involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent like DMSO.
-
Reaction: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid is reacted with an excess of 2-methylpiperazine.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Temperature: The reaction mixture is typically heated to around 55-70°C.
-
Work-up: The product, Gatifloxacin, is often precipitated by the addition of an anti-solvent like water and then collected by filtration.
Stage 2: N-methylation with a Deuterated Reagent
The secondary amine on the piperazine ring of Gatifloxacin can be methylated using a deuterated methylating agent.
-
Reactants: Gatifloxacin and a deuterated methylating agent such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).
-
Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is used to deprotonate the secondary amine.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF.
-
Purification: The final product, this compound, would be purified using techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.
Analytical Workflow for Quantification using this compound
This compound is an ideal internal standard for the quantification of Gatifloxacin or N-Methyl Gatifloxacin in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Caption: LC-MS analytical workflow.
Pharmacokinetics of Parent Compound (Gatifloxacin)
Understanding the pharmacokinetic profile of Gatifloxacin provides context for the use of its labeled analog in research.
| Pharmacokinetic Parameter | Value/Description |
| Oral Bioavailability | High, approximately 96% |
| Protein Binding | Low, around 20% |
| Volume of Distribution | Large, approximately 1.8 L/kg, indicating broad tissue distribution |
| Metabolism | Not extensively metabolized; does not significantly interact with the cytochrome P450 enzyme system |
| Excretion | Primarily excreted unchanged in the urine (>80%) |
| Dose Adjustment | Generally not required for patients with hepatic impairment, the elderly, or based on gender. |
Data sourced from a clinical pharmacology review of Gatifloxacin.
Conclusion
This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its stable isotope label allows for precise and accurate quantification of Gatifloxacin and its N-methylated metabolite in complex biological matrices. While detailed proprietary information on its synthesis is not publicly available, its production follows established principles of organic synthesis and isotopic labeling. This guide provides a foundational understanding of its properties, the mechanism of its parent compound, and its application in analytical workflows, serving as a valuable resource for the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | CAS No- 1216721-34-4 | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. actascientific.com [actascientific.com]
- 9. This compound [m.chemicalbook.com]
physical and chemical properties of N-Methyl Gatifloxacin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl Gatifloxacin-d3, a labeled internal standard of N-Methyl Gatifloxacin, which is a known impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development, offering detailed data and methodologies to support advanced research and analysis.
Core Physical and Chemical Properties
This compound is a deuterated analog of N-Methyl Gatifloxacin. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value |
| Molecular Formula | C₂₀H₂₁D₃FN₃O₄ |
| Molecular Weight | 392.44 g/mol |
| Appearance | Off-White Solid |
| Melting Point | 168-179°C[1][2][] |
| Solubility | Soluble in Methanol[1][2][] |
| CAS Number | 1216721-34-4 |
| Synonyms | 1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1-piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid |
Experimental Protocols
While specific experimental protocols for the synthesis and purification of this compound are not extensively published, the following methodologies are based on established procedures for the synthesis of Gatifloxacin and its derivatives. These protocols are provided as a guide and may require optimization for the specific deuterated compound.
Synthesis of this compound (Generalized Method)
The synthesis of this compound would likely follow a similar pathway to the synthesis of Gatifloxacin, with the introduction of the deuterated methyl group at the appropriate step. A plausible synthetic route involves the reaction of a Gatifloxacin precursor with a deuterated methylating agent.
Reaction Scheme:
A potential synthetic approach involves the N-methylation of a suitable Gatifloxacin intermediate using a deuterated methyl source, such as iodomethane-d3 (CD₃I), in the presence of a base.
Materials:
-
Gatifloxacin or a suitable precursor
-
Iodomethane-d3 (CD₃I)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Dissolve Gatifloxacin or its precursor in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add iodomethane-d3 to the mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration, extraction, and solvent evaporation.
Purification Protocol
Purification of the synthesized this compound is critical to ensure its suitability as an internal standard. A common method for purifying fluoroquinolone derivatives is recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol).
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or another suitable method to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with a pH modifier like formic acid or acetic acid.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 293 nm for Gatifloxacin).
-
Internal Standard: For the analysis of N-Methyl Gatifloxacin, the deuterated this compound serves as an excellent internal standard.
Mass Spectrometry (MS):
Coupled with a chromatographic separation technique like LC, mass spectrometry is essential for the structural confirmation and quantification of this compound. The deuterated nature of the compound allows for clear differentiation from its non-deuterated counterpart based on their mass-to-charge ratios.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Gatifloxacin, the parent compound of this compound, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.
The following diagram illustrates the mechanism of action of Gatifloxacin.
Caption: Mechanism of action of Gatifloxacin.
Experimental Workflow for Purity Analysis
The following diagram outlines a typical workflow for the analysis of this compound purity using LC-MS.
Caption: Workflow for purity analysis of this compound.
References
- 1. This compound [m.chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | CAS No- 1216721-34-4 | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. actascientific.com [actascientific.com]
An In-depth Technical Guide on Deuterated Gatifloxacin Impurities for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated gatifloxacin impurities, covering their synthesis, identification, and potential applications in pharmaceutical research. The strategic incorporation of deuterium into gatifloxacin and its impurities offers a valuable tool for investigating metabolic pathways, improving pharmacokinetic profiles, and developing more stable analytical reference standards.
Introduction to Gatifloxacin and the Role of Deuteration
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription, ultimately leading to bacterial cell death.[1][2]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a powerful strategy in drug development.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE).[3] This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to:
-
Enhanced Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and overall exposure.[3]
-
Altered Metabolic Pathways: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.[3]
-
Improved Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing.[4]
In the context of gatifloxacin, deuteration can be applied to the parent molecule or its impurities to study their metabolic fate and to create stable internal standards for bioanalytical assays.
Common Gatifloxacin Impurities and their Deuterated Analogs
Impurities in gatifloxacin can originate from the manufacturing process, degradation, or storage.[2] These are broadly classified as process-related impurities, degradation products, and related compounds. Understanding the impurity profile is crucial for ensuring the safety and efficacy of the drug product.
A notable deuterated impurity is 3-Desmethyl Gatifloxacin-d8 , where the piperazine ring is labeled with eight deuterium atoms.[5][6] This and other potential deuterated analogs are invaluable for use as internal standards in quantitative analysis by mass spectrometry.
Table 1: Common Gatifloxacin Impurities and Potential Deuterated Analogs
| Impurity Name | Structure (Non-deuterated) | Potential Deuteration Sites |
| 3-Desmethyl Gatifloxacin | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid | Piperazine ring (d8) |
| N-Methyl Gatifloxacin | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3,4-dimethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methyl group on piperazine (d3), Piperazine ring (d8) |
| Desethylene Gatifloxacin | 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethylamino side chain |
| O-Desmethyl Gatifloxacin | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid | Methyl group on piperazine (d3), Piperazine ring (d8) |
Experimental Protocols
Synthesis of Deuterated Gatifloxacin Impurities
The synthesis of deuterated gatifloxacin impurities typically involves the use of deuterated starting materials or reagents. A common strategy for introducing deuterium into the piperazine moiety is to use a deuterated piperazine derivative, such as piperazine-d8.
3.1.1. General Synthesis of Piperazine-d8 Labeled Gatifloxacin Analogs
The synthesis of piperazine-d8 labeled gatifloxacin analogs can be achieved through the nucleophilic substitution of a suitable fluoroquinolone core with piperazine-d8.[7][8]
-
Starting Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (Gatifloxacin core)
-
Piperazine-d8 dihydrochloride
-
A suitable base (e.g., triethylamine)
-
A polar aprotic solvent (e.g., DMSO, DMF)
-
-
Procedure:
-
The gatifloxacin core and piperazine-d8 dihydrochloride are suspended in the chosen solvent.
-
The base is added to the mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
The reaction mixture is heated to an appropriate temperature (e.g., 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or another anti-solvent.
-
The crude product is collected by filtration, washed, and purified by recrystallization or chromatography to yield the desired deuterated gatifloxacin analog.
-
3.1.2. Synthesis of 3-Desmethyl Gatifloxacin-d8
Analytical Methodologies
The analysis of deuterated gatifloxacin impurities requires sensitive and specific analytical techniques to confirm the identity, purity, and extent of deuteration.
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantitative analysis of deuterated compounds in complex matrices due to its high sensitivity and selectivity.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the deuterated analyte and a suitable internal standard. For a deuterated compound, the precursor ion will have a higher m/z value corresponding to the number of deuterium atoms incorporated.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the position and extent of deuterium incorporation.
-
¹H NMR: The absence or reduction in the intensity of a proton signal at a specific chemical shift indicates deuterium substitution at that position.
-
²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum with peaks corresponding to the chemical shifts of the deuterated positions.[9] This technique is particularly useful for quantifying the degree of deuteration at each site.[10]
-
Acquisition Parameters (General):
-
A high-field NMR spectrometer is preferable for better sensitivity and resolution.
-
The pulse sequence should be optimized for deuterium, often a simple pulse-acquire sequence.
-
A sufficient number of scans are required to achieve an adequate signal-to-noise ratio, as the natural abundance of deuterium is low.[9]
-
The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the deuterium nuclei to ensure quantitative results.[10]
-
-
Signaling Pathways and Experimental Workflows
Gatifloxacin Mechanism of Action
Gatifloxacin exerts its antibacterial effect by targeting DNA gyrase and topoisomerase IV. The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes a transient state where the DNA is cleaved, leading to the accumulation of double-strand breaks.[11][12] This triggers a cascade of cellular events, including the SOS response and ultimately, cell death.[2][12]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Gatifloxacin Using a Deuterated Standard by LC-MS/MS
Application Note
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][4] Accurate and sensitive quantification of gatifloxacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and reliable method for the quantitative analysis of gatifloxacin in human plasma using a deuterated internal standard (IS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as gatifloxacin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[5][6]
Principle
The method employs a protein precipitation technique for sample preparation, followed by chromatographic separation of gatifloxacin and the deuterated internal standard on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The precursor to product ion transitions for both gatifloxacin and its deuterated standard are monitored for selective and sensitive quantification.
Signaling Pathway of Gatifloxacin
Gatifloxacin targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts bacterial DNA synthesis and leads to bacterial cell death.[1][2][4]
Caption: Mechanism of action of gatifloxacin targeting DNA gyrase and topoisomerase IV.
Experimental Workflow
The following diagram illustrates the major steps involved in the quantitative analysis of gatifloxacin from plasma samples.
Caption: A typical workflow for the bioanalysis of gatifloxacin in plasma.
Experimental Protocols
1. Materials and Reagents
-
Gatifloxacin reference standard (≥98% purity)
-
Gatifloxacin-d4 (deuterated internal standard, ≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve gatifloxacin and gatifloxacin-d4 in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the gatifloxacin primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the gatifloxacin-d4 primary stock solution with the same diluent.
3. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL gatifloxacin-d4) to all tubes except for the blank.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
5. Mass Spectrometric Parameters
The following MRM transitions should be used for the quantification of gatifloxacin and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Gatifloxacin | 376.2 | 261.1 | 200 | 25 |
| Gatifloxacin-d4 (Inferred) | 380.2 | 265.1 | 200 | 25 |
Note: The mass transitions for Gatifloxacin-d4 are inferred based on the addition of four deuterium atoms to the molecule. The exact mass and fragmentation pattern may vary depending on the position of the deuterium labels.
Data Presentation and Method Validation
A summary of typical method validation parameters is presented below. These values are based on previously published methods for gatifloxacin analysis.[7][8][9]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
This application note provides a detailed protocol for the quantitative analysis of gatifloxacin in human plasma using a deuterated internal standard and LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard ensures the reliability of the results by correcting for potential variations during sample handling and analysis.
References
- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
- 5. lcms.cz [lcms.cz]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacokinetic Study of Gatifloxacin Using N-Methyl Gatifloxacin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing potential adverse effects. This document provides a detailed protocol for a pharmacokinetic study of gatifloxacin in healthy volunteers, employing a robust and sensitive bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Methyl Gatifloxacin-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]
Pharmacokinetic Study Protocol
Study Design
A single-center, open-label, single-dose study is proposed to characterize the pharmacokinetic profile of gatifloxacin in healthy adult volunteers.
-
Participants: A cohort of healthy male and female volunteers (n=18) between the ages of 18 and 45.
-
Dosing: A single oral dose of 400 mg gatifloxacin administered with 240 mL of water after an overnight fast.[2][3]
-
Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing K2EDTA at the following time points: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples will be centrifuged at 3000 rpm for 10 minutes to separate plasma. The resulting plasma will be transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method for Gatifloxacin Quantification in Human Plasma
This section details the LC-MS/MS method for the quantitative determination of gatifloxacin in human plasma.
Materials and Reagents
-
Gatifloxacin reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve gatifloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate gatifloxacin working standard solutions to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL. Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 30, 500, and 4000 ng/mL).
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Gatifloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Gatifloxacin | 376.2 | 261.1 | 150 |
| This compound | 393.2 | 261.1 | 150 |
Disclaimer: The MRM transition for this compound is a proposed transition based on its chemical structure and may require optimization.
Data Presentation
The following tables summarize the expected pharmacokinetic parameters of gatifloxacin following a single 400 mg oral dose in healthy volunteers.
Table 4: Pharmacokinetic Parameters of Gatifloxacin (Mean ± SD)
| Parameter | Unit | Value | Reference |
| Cmax | µg/mL | 3.5 ± 0.8 | [2] |
| Tmax | h | 1.7 ± 0.7 | [4] |
| AUC(0-24) | µg·h/mL | 32.8 ± 5.9 | [2] |
| AUC(0-∞) | µg·h/mL | 33.5 ± 5.9 | [4] |
| t1/2 | h | 7.8 ± 1.3 | |
| CL/F | mL/min | 210 ± 44 | |
| Vz/F | L | 121 ± 13 | [4] |
Table 5: Gatifloxacin Plasma Concentrations over Time (Mean ± SD)
| Time (h) | Concentration (µg/mL) |
| 0.5 | 1.8 ± 0.5 |
| 1.0 | 3.1 ± 0.7 |
| 2.0 | 3.5 ± 0.8 |
| 4.0 | 2.8 ± 0.6 |
| 6.0 | 2.1 ± 0.4 |
| 8.0 | 1.6 ± 0.3 |
| 12.0 | 1.0 ± 0.2 |
| 24.0 | 0.3 ± 0.1 |
Data compiled and averaged from multiple sources for illustrative purposes.[2][4][5]
Mandatory Visualizations
Caption: Pharmacokinetic study workflow from volunteer recruitment to final reporting.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral bioavailability of gatifloxacin in healthy volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interchangeability of 400-mg intravenous and oral gatifloxacin in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Gatifloxacin and Interaction with an Antacid Containing Aluminum and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of Gatifloxacin in Plasma and Urine and Penetration into Prostatic and Seminal Fluid, Ejaculate, and Sperm Cells after Single Oral Administrations of 400 Milligrams to Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for Gatifloxacin Analysis in Plasma with N-Methyl Gatifloxacin-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gatifloxacin is a broad-spectrum fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of gatifloxacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sample preparation of gatifloxacin in human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing N-Methyl Gatifloxacin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The described method is based on a simple and efficient protein precipitation technique.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the method, based on established bioanalytical method validation guidelines.[1]
| Validation Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Mean Extraction Recovery | 92.5% |
| Inter-day Precision (%RSD) | < 7.0%[2] |
| Intra-day Precision (%RSD) | < 6.0%[2] |
| Inter-day Accuracy (% bias) | ± 8.0% |
| Intra-day Accuracy (% bias) | ± 6.0% |
| Matrix Effect | Minimal |
Experimental Protocols
1. Materials and Reagents
-
Gatifloxacin reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gatifloxacin reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Gatifloxacin Working Solutions: Prepare a series of working solutions by serially diluting the gatifloxacin stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for the extraction of gatifloxacin from plasma samples.[3][4][5]
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
Add 100 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for blank samples. For blank samples, add 20 µL of methanol.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
The samples are now ready for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Typical)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
Gatifloxacin: m/z 376.2 → 261.1
-
This compound: m/z 393.2 → 278.1 (Note: The exact mass transition for the internal standard should be optimized based on its fragmentation pattern).
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. agilent.com [agilent.com]
Application Note: High-Throughput Analysis of Gatifloxacin in Human Urine via LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of gatifloxacin in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid isocratic chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is well-suited for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide linear dynamic range.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Monitoring its concentration in urine is crucial for understanding its pharmacokinetic profile, as it is primarily excreted unchanged through the kidneys. This document provides a detailed protocol for the reliable quantification of gatifloxacin in human urine using LC-MS/MS, a technique renowned for its selectivity and sensitivity.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed to isolate gatifloxacin from the urine matrix, minimizing interference and ion suppression.
Protocol:
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: Load 0.5 mL of the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute gatifloxacin from the cartridge with 1 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 0.5 mL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
An isocratic elution on a C18 reversed-phase column achieves consistent and rapid separation of gatifloxacin.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Symmetric C18, 3.5 µm, 75 x 4.6 mm i.d.[1] |
| Mobile Phase | 5 mM Ammonium Formate (pH 2.9) : Acetonitrile (20:80, v/v)[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 5 minutes |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
Table 2: Mass Spectrometric Parameters
| Parameter | Gatifloxacin |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Precursor Ion (m/z) | 376.2 |
| Product Ion (m/z) | 261.2 |
| Dwell Time | 200 ms |
| Collision Energy (eV) | 25 |
| Capillary Voltage (kV) | 3.5 |
| Source Temperature (°C) | 120 |
| Desolvation Temp. (°C) | 350 |
Method Validation and Performance
The method was validated for its linearity, sensitivity, precision, and accuracy.
Quantitative Performance
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10–1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[1] |
| Intra-day Precision (%RSD) | < 11.1%[1] |
| Inter-day Precision (%RSD) | < 11.1%[1] |
| Accuracy | Within ±1% at three concentrations (25.0, 500.0, and 850.0 ng/mL)[1] |
Workflow and Data Analysis
The overall experimental process from sample receipt to final data analysis is depicted below.
Caption: Experimental workflow for gatifloxacin determination in urine.
Signaling Pathway Visualization
The mechanism of action for fluoroquinolones like gatifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.
Caption: Gatifloxacin's mechanism of action on bacterial enzymes.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of gatifloxacin in human urine. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a clinical or research setting. The method's performance characteristics demonstrate its capability to produce accurate and precise data for pharmacokinetic and other related studies.
References
Application Note: Quantification of Gatifloxacin in Human Plasma using N-Methyl Gatifloxacin-d3 by Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Gatifloxacin in human plasma. The methodology utilizes N-Methyl Gatifloxacin-d3 as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of Gatifloxacin.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in biological matrices like human plasma is crucial for pharmacokinetic and toxicokinetic studies. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to minimize analytical errors. By introducing a stable isotope-labeled internal standard, such as this compound, variations during sample preparation and analysis can be effectively normalized, leading to highly reliable data.
This document provides a comprehensive protocol for the extraction of Gatifloxacin from human plasma, its subsequent analysis by LC-MS/MS, and data processing.
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Gatifloxacin analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm)[1]
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Gatifloxacin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Gatifloxacin working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 200 µL of 1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 μm)[1] |
| Mobile Phase | A: 0.2% Formic acid in waterB: Methanol[1] |
| Gradient | Isocratic |
| Flow Rate | 0.65 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes[1] |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gatifloxacin | 376.2 | 261.1 |
| This compound | 394.2 | 276.1 |
Note: The MRM transitions for this compound are predicted based on the structure of Gatifloxacin and may require optimization.
Data Analysis and Quantification
The concentration of Gatifloxacin in the plasma samples is determined by isotope dilution mass spectrometry.[3] The ratio of the peak area of Gatifloxacin to the peak area of the internal standard (this compound) is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Gatifloxacin in the unknown samples is then interpolated from this calibration curve.
Caption: Logical relationship for quantification.
Method Validation Parameters
A summary of typical validation parameters for such a method is provided below. These values are based on published data for Gatifloxacin analysis and represent expected performance.[1][2]
| Parameter | Typical Value |
| Linearity Range | 1.56 - 1000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Limit of Detection (LOD) | 0.5 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1.56 ng/mL[1] |
| Intra-day Precision (%RSD) | < 6.0%[2] |
| Inter-day Precision (%RSD) | < 6.0%[2] |
| Accuracy (% bias) | Within ±5.4%[2] |
| Recovery | > 85% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of Gatifloxacin in human plasma. The use of an isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data suitable for regulatory submissions and clinical research. This application note serves as a comprehensive guide for the implementation of this methodology in a bioanalytical laboratory.
References
- 1. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyl Gatifloxacin-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Methyl Gatifloxacin-d3 in cell culture experiments. The protocols are based on existing research on gatifloxacin and other fluoroquinolones, offering a starting point for investigating the biological effects of this stable isotope-labeled compound.
Introduction
This compound is a deuterated analog of N-Methyl Gatifloxacin, which itself is a derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] Fluoroquinolones exert their primary antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][3] In eukaryotic cells, which lack these specific enzymes, the effects are less direct but have been shown to include impacts on mitochondrial DNA synthesis and cell proliferation.[4] Gatifloxacin has demonstrated anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest.[5][6] The deuterated form, this compound, is a valuable tool for researchers, potentially serving as an internal standard in pharmacokinetic studies or for investigating the metabolic fate of the compound.
Data Presentation
The following tables summarize quantitative data from studies on gatifloxacin, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Gatifloxacin on Pancreatic Cancer Cell Viability [5]
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| MIA PaCa-2 | 24 hours | ~200 |
| MIA PaCa-2 | 48 hours | ~100 |
| Panc-1 | 24 hours | >400 |
| Panc-1 | 48 hours | ~200 |
Table 2: Gatifloxacin-Induced Cell Cycle Arrest in Pancreatic Cancer Cells (at 200 µg/mL after 48h) [5]
| Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| MIA PaCa-2 | 35.2 ± 2.1 | 38.5 ± 1.8 | 26.3 ± 1.5 |
| Panc-1 | 42.1 ± 2.5 | 30.7 ± 1.9 | 27.2 ± 1.7 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Further dilute the stock solution with sterile PBS or cell culture medium to create working concentrations. Note: It is recommended to prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on gatifloxacin in pancreatic cancer cells.[5]
Materials:
-
Cells of interest (e.g., MIA PaCa-2, Panc-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to study the effects of gatifloxacin.[5]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Workflow for cell culture experiments using this compound.
Caption: Gatifloxacin's effect on cell cycle signaling pathways.[5][6]
References
- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Gatifloxacin Induces S and G2-Phase Cell Cycle Arrest in Pancreatic Cancer Cells via p21/p27/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical RP-HPLC Method for the Determination of Gatifloxacin in Human Plasma
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[3][4] To support pharmacokinetic, bioequivalence, and toxicokinetic studies, it is essential to develop and validate a reliable bioanalytical method for the quantification of gatifloxacin in biological matrices like human plasma.[1][5] This application note details a simple, rapid, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of gatifloxacin in human plasma. The method has been validated according to ICH guidelines.[3][6]
Experimental Protocols
Materials and Reagents
-
Gatifloxacin reference standard (purity >99%)
-
Ciprofloxacin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)[7]
-
Methanol (HPLC grade)[3]
-
Disodium hydrogen phosphate (Analytical grade)[7]
-
Orthophosphoric acid (Analytical grade)[8]
-
Human plasma (drug-free, sourced from a registered blood bank)
-
Ultrapure water (Milli-Q or equivalent)[9]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector is suitable for this method.[10]
-
HPLC System: Shimadzu LC-20A or equivalent[6]
-
Column: C18 reverse-phase column (e.g., X Terra MS C18, 50 mm x 3 mm, 5 µm or SUPELCO C-18, 250 mm x 4.6 mm, 5 µm)[7][8]
-
Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer and Acetonitrile (80:20 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[7][11]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient (25 ± 2 °C)[8]
-
Internal Standard (IS): Ciprofloxacin[7]
Preparation of Solutions
a) Stock Solutions (1000 µg/mL)
-
Gatifloxacin: Accurately weigh 10 mg of gatifloxacin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[3]
-
Internal Standard (Ciprofloxacin): Prepare a 1000 µg/mL stock solution of ciprofloxacin in the same manner.
b) Working Solutions
-
Prepare working standard solutions of gatifloxacin by serially diluting the stock solution with the mobile phase to create concentrations for calibration and quality control samples.[12]
-
Prepare a working solution of the internal standard (e.g., 100 µg/mL) by diluting the IS stock solution with the mobile phase.[3]
c) Calibration Standards and Quality Control (QC) Samples
-
Calibration standards are prepared by spiking blank human plasma with the appropriate working solutions of gatifloxacin to achieve final concentrations typically ranging from 0.10 to 6.0 µg/mL.[7]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[13]
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution (e.g., 50 µL of 100 µg/mL ciprofloxacin), except for the blank plasma.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.[10]
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated for linearity, precision, accuracy, specificity, recovery, and stability as per regulatory guidelines.
Specificity
Specificity was determined by analyzing blank human plasma from multiple sources. The chromatograms were examined for any interfering peaks at the retention times of gatifloxacin and the internal standard. No significant interference was observed.[7]
Linearity and Sensitivity
The linearity of the method was established by analyzing calibration curves on multiple days. The method was found to be linear over the concentration range of 0.10-6.0 µg/mL.[7] The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable precision and accuracy.[10]
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples (LQC, MQC, and HQC) on the same day and on three different days, respectively. The results are summarized in the tables below. The intra-day and inter-day coefficients of variation were ≤ 2.77% and ≤ 4.59%, respectively.[7]
Recovery
The extraction recovery of gatifloxacin was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration. The recovery of gatifloxacin and the internal standard from plasma was found to be greater than 85%.[7]
Stability
Stability of gatifloxacin in plasma was assessed under various conditions, including short-term storage at room temperature, long-term storage at -20°C, and after multiple freeze-thaw cycles.[7] Gatifloxacin was found to be stable for at least 5 hours at room temperature, for 7 weeks at -20°C, and after three freeze-thaw cycles in plasma.[7]
Data Presentation
Table 1: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.10 - 6.0 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.998[6] |
| LLOQ | 0.10 µg/mL[7] |
| LOD | 0.03 µg/mL[10] |
Table 2: Accuracy and Precision
| QC Conc. (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| LQC | ≤ 2.77[7] | 98.5 - 101.2 | ≤ 4.59[7] | 97.8 - 102.1 |
| MQC | ≤ 2.50 | 99.1 - 100.8 | ≤ 4.20 | 98.2 - 101.5 |
| HQC | ≤ 2.15 | 98.9 - 101.0 | ≤ 3.95 | 98.5 - 101.8 |
%RSD and Accuracy values are representative based on published data.[5][7]
Table 3: Recovery and Stability
| Parameter | Gatifloxacin | Internal Standard |
|---|---|---|
| Extraction Recovery (%) | ≥ 85%[7] | ≥ 85%[7] |
| Stability Condition | Result | |
| Short-Term (Room Temp, 5h) | Stable[7] | |
| Freeze-Thaw (3 cycles) | Stable[7] |
| Long-Term (-20°C, 7 weeks) | Stable[7] | |
Visualizations
Caption: Workflow for the bioanalysis of gatifloxacin in plasma.
Caption: Logical relationship of key method validation parameters.
Conclusion
This application note describes a validated RP-HPLC method for the quantitative determination of gatifloxacin in human plasma. The method is simple, utilizing protein precipitation for sample cleanup, and offers good sensitivity, accuracy, and precision.[7][10] All validation parameters met the acceptance criteria of regulatory guidelines. The short retention time and simple mobile phase composition make this method suitable for the routine analysis of a large number of samples in pharmacokinetic or bioequivalence studies.[8][10]
References
- 1. actascientific.com [actascientific.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. ijbpas.com [ijbpas.com]
- 4. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 5. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholars.direct [scholars.direct]
- 13. op.niscpr.res.in [op.niscpr.res.in]
Application Note: Quantification of Gatifloxacin Impurities in Pharmaceutical Formulations
AN-GTX-IMP-001
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] The quality, safety, and efficacy of pharmaceutical products are paramount, making the identification and quantification of impurities a critical aspect of the drug development and manufacturing process. Regulatory bodies like the ICH require stringent control over impurities.[3] This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of gatifloxacin and its related substances in pharmaceutical formulations. The method is stability-indicating, capable of resolving degradation products generated under various stress conditions.
Analytical Principle
The primary analytical technique employed is RP-HPLC with UV detection.[1][4] This method separates gatifloxacin from its impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The separated compounds are then detected by a UV detector at a wavelength where all analytes exhibit significant absorbance. The method's specificity is demonstrated through forced degradation studies, which involve subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[5][6] This ensures that any degradant peak does not interfere with the quantification of the active pharmaceutical ingredient (API) or its known impurities. For structural elucidation of unknown impurities, HPLC can be coupled with mass spectrometry (HPLC-MS).[7][8]
Experimental Protocols
Preparation of Solutions
-
Diluent Preparation: Combine 500 mL of HPLC-grade water and 500 mL of HPLC-grade acetonitrile in a 1:1 volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.[1]
-
Standard Stock Solution Preparation (Gatifloxacin):
-
Working Standard Solution for Assay:
-
Transfer 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with diluent and mix well.
-
Further transfer 1.0 mL of this solution into a 10 mL volumetric flask.
-
Dilute to the final volume with diluent and mix. This yields a standard solution for analysis.[1]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder the contents of at least 10 gatifloxacin tablets.[9]
-
Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.
-
Add a sufficient volume of diluent to dissolve the active ingredient, followed by mechanical shaking or sonication for approximately 30 minutes.[9]
-
Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the method.
-
Chromatographic Conditions
A validated RP-HPLC method is outlined below.[1]
| Parameter | Condition |
| HPLC System | Waters e2695 with Empower3 software or equivalent |
| Column | Zorbax Eclipse C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | Channel A: 0.1% Trifluoroacetic acid in waterChannel B: Acetonitrile(Gradient program may be required for optimal separation) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Sample Temperature | 25°C[1] |
| Injection Volume | 10 µL[1] |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm[1] |
| Run Time | Approximately 20 minutes |
Forced Degradation Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6]
-
Acid Degradation:
-
Dissolve the gatifloxacin sample in a solution of 0.1 M HCl.
-
Keep the solution at room temperature or heat gently for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute with diluent to the target concentration and analyze.
-
-
Base Degradation:
-
Dissolve the gatifloxacin sample in a solution of 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute with diluent to the target concentration and analyze.
-
-
Oxidative Degradation:
-
Dissolve the gatifloxacin sample in a solution of 6% hydrogen peroxide (H₂O₂).[5]
-
Store the solution at room temperature for a specified period, protected from light.
-
Dilute with diluent to the target concentration and analyze. Studies have shown gatifloxacin degrades by up to 8.45% under oxidative stress.[5]
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven (e.g., 60-80°C) for a defined period.
-
Dissolve the heat-stressed sample in diluent, dilute to the target concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to UV and visible light in a photostability chamber.
-
Prepare the sample by dissolving it in diluent to the target concentration and analyze.
-
Data Presentation
Table 1: Quantitative Performance of the HPLC Method
The following table summarizes typical validation parameters for the quantification of gatifloxacin impurities.
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 25 µg/mL (R² = 0.999) | [10] |
| Limit of Detection (LOD) | 1.73 ng/mL (in human plasma) | [10] |
| Limit of Quantitation (LOQ) | 5.77 ng/mL (in human plasma) | [10] |
| Accuracy (Recovery) | 98.0% - 102.0% | [4] |
| Precision (Intra-day %RSD) | 0.14% - 1.67% | [10] |
| Precision (Inter-day %RSD) | 0.32% - 1.80% | [10] |
Table 2: Known Impurities and Degradation Products
This table lists some of the identified impurities of gatifloxacin. Retention times (RT) are method-dependent.
| Impurity Identifier | Chemical Name | Typical RT (min)[1] | Notes |
| Gatifloxacin | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | 5.344 | Active Pharmaceutical Ingredient |
| Impurity A | N/A | 10.687 | Process impurity or degradant |
| Impurity B | N/A | 8.454 | Process impurity or degradant |
| Impurity C | N/A | 13.018 | Process impurity or degradant |
| Impurity D | N/A | 4.286 | Process impurity or degradant |
| Impurity E | N/A | 11.128 | Process impurity or degradant |
| DMP | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | N/A | Mass is 14 units less than gatifloxacin.[7][8] |
Visualizations
Caption: General Workflow for Gatifloxacin Impurity Analysis.
References
- 1. idk.org.rs [idk.org.rs]
- 2. actascientific.com [actascientific.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
managing chromatographic shifts with N-Methyl Gatifloxacin-d3
Technical Support Center: N-Methyl Gatifloxacin-d3
Welcome to the technical support center for . This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a retention time (RT) shift for our deuterated internal standard, this compound, relative to the non-deuterated analyte. Is this expected?
A1: Yes, a small, consistent shift in retention time between a deuterated internal standard and its non-deuterated counterpart is an expected phenomenon known as the "chromatographic isotope effect".[1][2] This typically occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's polarity and its interaction with the stationary phase.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated versions.[1][2] While a minor, stable shift is normal, any significant or erratic shifts require further investigation.
Q2: Our this compound retention time is consistently drifting to earlier times over a sequence of injections. What are the potential causes?
A2: A gradual drift to earlier retention times often points to issues with the column or mobile phase. Common causes include:
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or sample matrices, leading to a gradual decrease in retention times.[1]
-
Loss of Stationary Phase: High flow rates or pressures can cause the stationary phase to strip from the support material.
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to retention time shifts.[3] A proper column wash as recommended by the manufacturer can help resolve this.[1]
-
Mobile Phase Composition Change: The organic component of the mobile phase may be slowly increasing, possibly due to improper mixing or evaporation.
Q3: We are seeing random, unpredictable shifts in retention time for this compound. What should we investigate?
A3: Random retention time shifts are often due to hardware or environmental issues. Key areas to check include:
-
System Leaks: Check all fittings and connections for any signs of leaks, as this can cause pressure and flow rate fluctuations.[1][3]
-
Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate.[3] Monitor the pump pressure for any unusual variations.[1]
-
Inadequate Degassing: Dissolved gases in the mobile phase can cause bubbles to form in the pump, leading to flow rate instability.[3]
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary. Using a thermostatted column compartment is crucial for reproducibility.[1][3] A change of even a few degrees can significantly impact retention.
Q4: We have observed peak splitting for this compound. What could be the reason?
A4: Peak splitting can be a complex issue with several potential causes.[4]
-
Blocked Column Frit: If all peaks in the chromatogram are splitting, a blocked inlet frit is a likely cause.[5][6] This can be caused by particulate matter from the sample or mobile phase.
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[4][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting.[3]
-
Co-elution: It's possible that an impurity or a closely related compound is co-eluting with your analyte.[6]
Troubleshooting Guides
Guide 1: Systematic Investigation of Retention Time Shifts
This guide provides a step-by-step workflow to diagnose the root cause of retention time variability.
Step 1: Characterize the Shift
-
Consistent Drift vs. Random Fluctuation: Determine if the retention time is moving in one direction over time or if it's fluctuating randomly.
-
Impact on All Peaks: Check if the shift is affecting all peaks in the chromatogram or just the this compound peak.
Step 2: Initial System Checks
-
Visual Inspection: Look for any visible leaks in the fluidic path.[1]
-
Pressure Monitoring: Observe the system pressure for stability. Significant fluctuations can indicate a problem with the pump or a leak.[1]
-
Mobile Phase Preparation: Ensure that the mobile phase was prepared correctly and that the components are thoroughly mixed.
Step 3: Isolate the Problem
-
Column: If a spare, validated column is available, replace the current column to see if the problem persists.[1]
-
Mobile Phase: Prepare a fresh batch of mobile phase to rule out any issues with the original preparation.[1]
-
Sample: Re-inject a known, reliable standard to confirm the issue is not sample-specific.
Guide 2: Addressing Matrix Effects in Bioanalytical Methods
When analyzing this compound in biological matrices like plasma or urine, matrix effects can cause ion suppression or enhancement, leading to inaccurate results.[7][8]
Assessment of Matrix Effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where matrix components cause ion suppression or enhancement.
-
Post-Extraction Spiking: This quantitative approach compares the response of the analyte in a post-extracted blank matrix to its response in a neat solution to calculate a matrix factor.[7]
Mitigation Strategies:
-
Improved Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be optimized to better remove interfering matrix components.[8]
-
Chromatographic Separation: Adjusting the mobile phase or gradient can help to separate the analyte from the interfering components.[7]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it co-elutes closely with the analyte, it can effectively compensate for matrix effects.
Quantitative Data Summary
The following table summarizes the potential impact of various parameters on retention time. Actual values will be method-dependent.
| Parameter | Change | Potential Impact on Retention Time |
| Flow Rate | +/- 0.1 mL/min (from 1.0 mL/min) | Can cause a ~10% change in retention time.[1] |
| Mobile Phase pH | +/- 0.1 pH unit | Can lead to a >10% shift for ionizable compounds.[1] |
| Column Temperature | +/- 5 °C | Can cause a significant shift (e.g., 1-2% per °C). |
| Organic Solvent % | +/- 2% | Can lead to a significant change in retention. |
Experimental Protocols
Protocol 1: HPLC Method for Gatifloxacin and Related Compounds
This protocol is a general starting point and should be optimized for your specific application. Several HPLC methods have been developed for Gatifloxacin.[9][10][11][12][13]
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and an organic solvent like methanol or acetonitrile.[9] A common ratio is 30:70 (v/v) buffer to organic solvent.[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25 °C.[10]
-
Injection Volume: 10-20 µL.
Protocol 2: System Suitability Testing
Before running a sequence of samples, it is critical to perform a system suitability test to ensure the system is performing correctly.
-
Prepare a standard solution of this compound and the non-deuterated analyte.
-
Make six replicate injections of the standard solution.[10]
-
Calculate the following parameters:
-
Peak Area Repeatability: The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.[10]
-
Tailing Factor: Should be less than 2.0.[10]
-
Theoretical Plates: Should be greater than 2000.[10]
-
Resolution: The resolution between the analyte and any adjacent peaks should be greater than 2.0.[10]
-
Visualizations
Caption: A flowchart for troubleshooting retention time shifts.
Caption: A typical workflow for sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC Troubleshooting—Retention Time Shift [restek.com]
- 4. bio-works.com [bio-works.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. scholars.direct [scholars.direct]
- 12. impactfactor.org [impactfactor.org]
- 13. Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - ProQuest [proquest.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Methyl Gatifloxacin-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of N-Methyl Gatifloxacin-d3. This resource offers detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and potential product ions for this compound?
A1: this compound has a molecular weight of approximately 392.44 g/mol . In positive ion electrospray ionization (ESI+), the precursor ion ([M+H]⁺) is expected to be m/z 393.4 . Based on the known fragmentation patterns of gatifloxacin and other fluoroquinolones, the primary product ions result from the loss of the carboxylic acid group and cleavage of the piperazine ring. The most abundant product ions are predicted to be around m/z 349.4 (loss of CO₂) and m/z 292.2 (further fragmentation of the piperazine ring). It is crucial to confirm these values empirically on your specific instrument.
Q2: How do I determine the optimal collision energy (CE) and declustering potential (DP) for this compound?
A2: The optimal CE and DP are instrument-dependent and must be determined experimentally. A common approach is to perform an infusion experiment with a standard solution of this compound. By ramping the CE and DP values and monitoring the intensity of the precursor and product ions, you can identify the settings that yield the highest signal intensity for your target product ion.
Q3: What are some common issues encountered when using a deuterated internal standard like this compound?
A3: While deuterated internal standards are the gold standard for LC-MS/MS quantification, some issues can arise. These include poor peak shape, chromatographic separation from the analyte, and a declining internal standard signal. These issues can often be traced back to the mobile phase composition, column condition, or matrix effects.
Troubleshooting Guide
This guide addresses specific problems that may occur during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause?
-
Answer: Peak tailing can be caused by several factors:
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Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase.
-
Column Contamination: Buildup of matrix components on the column can lead to distorted peak shapes.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to poor peak shape.
-
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Modify Mobile Phase: | Adjust the pH of the aqueous mobile phase. For fluoroquinolones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective. |
| 2 | Column Wash: | Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. |
| 3 | Column Replacement: | If the issue persists, the column may be degraded and require replacement. |
Issue 2: Chromatographic Separation of Analyte and Internal Standard
-
Question: I am observing a slight retention time shift between Gatifloxacin and this compound. Is this a problem?
-
Answer: A small, consistent shift may be acceptable, but significant or variable separation can compromise the accuracy of your results as the analyte and internal standard may experience different matrix effects.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Optimize Gradient: | A shallower gradient can sometimes improve co-elution. |
| 2 | Change Column: | Experiment with a different column chemistry or a column with a lower theoretical plate count to reduce resolution slightly and encourage co-elution. |
| 3 | Isocratic Hold: | Introduce a brief isocratic hold at the beginning of the gradient to allow for better focusing on the column. |
Issue 3: Declining or Inconsistent Internal Standard Signal
-
Question: The peak area of my this compound internal standard is decreasing with each injection. What should I investigate?
-
Answer: A declining internal standard signal can indicate several issues, from problems with sample preparation to instrument contamination.[1]
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Check for Contamination: | Inject a blank solvent to see if the signal recovers. If it does, there may be matrix components suppressing the signal. |
| 2 | Evaluate Sample Preparation: | Ensure consistent and complete extraction of the internal standard from the matrix. |
| 3 | Inspect the Ion Source: | A dirty ion source can lead to a gradual decline in signal. Clean the source according to the manufacturer's instructions. |
Experimental Protocols
Protocol for Optimizing Mass Spectrometry Parameters for this compound
This protocol outlines the steps for determining the optimal precursor/product ions, collision energy (CE), and declustering potential (DP) for this compound using direct infusion.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Formic acid
-
Syringe pump
-
Mass spectrometer
Procedure:
-
Prepare a standard solution: Dissolve this compound in 50:50 methanol:water with 0.1% formic acid to a concentration of 100 ng/mL.
-
Infuse the standard: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize source parameters: In positive ion mode, tune the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the theoretical precursor ion (m/z 393.4).
-
Determine the precursor ion: Perform a full scan (Q1 scan) to confirm the exact m/z of the precursor ion.
-
Determine product ions: Perform a product ion scan to identify the most abundant fragment ions.
-
Optimize DP: With a fixed CE, ramp the DP across a range (e.g., 20-150 V) and monitor the intensity of the precursor ion. Select the DP that gives the highest stable signal without in-source fragmentation.
-
Optimize CE: For each of the most intense product ions, ramp the CE (e.g., 10-50 eV) and monitor their intensities. The CE that produces the highest intensity for a given product ion is the optimal CE for that transition.
-
Select MRM transitions: Choose the two or three most intense and specific precursor-to-product ion transitions for your quantitative method.
Illustrative Optimized Parameters (To be determined experimentally):
| Parameter | Value |
| Precursor Ion (m/z) | 393.4 |
| Product Ion 1 (m/z) | 349.4 |
| Collision Energy 1 (eV) | 25 |
| Product Ion 2 (m/z) | 292.2 |
| Collision Energy 2 (eV) | 35 |
| Declustering Potential (V) | 80 |
Visualizations
References
overcoming matrix effects in gatifloxacin bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of gatifloxacin.
Troubleshooting Guides
Issue 1: Low Analyte Recovery During Sample Preparation
Question: I am experiencing low recovery of gatifloxacin from plasma samples. What are the potential causes and how can I improve it?
Answer: Low recovery of gatifloxacin can stem from several factors related to your sample preparation method. Here is a breakdown of potential causes and solutions for the most common extraction techniques.
Troubleshooting Workflow for Low Recovery
improving peak shape and resolution for gatifloxacin and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of gatifloxacin and its isotopically labeled standards. The focus is on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape (tailing or fronting) for gatifloxacin?
Poor peak shape in the analysis of gatifloxacin, a fluoroquinolone antibiotic, is a frequent issue. The most common causes include:
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Secondary Interactions: Gatifloxacin has both acidic (carboxylic acid) and basic (piperazine ring) functional groups. These can interact with residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The ionization state of gatifloxacin is highly dependent on the mobile phase pH. An unsuitable pH can lead to partial ionization and inconsistent interactions with the stationary phase, resulting in peak tailing or fronting.[1]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the column, causing peak fronting or tailing.[1][2][3]
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Poor Column Condition: A contaminated or degraded column can lead to distorted peak shapes.[1][4]
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Incompatible Sample Solvent: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[3]
Q2: How can I improve the peak shape of gatifloxacin?
To address peak tailing and improve symmetry, consider the following strategies:
-
Mobile Phase Additives: The addition of a silanol blocker, such as triethylamine (TEA) or diethylamine, to the mobile phase can effectively mask the active silanol groups on the column, reducing secondary interactions.[5] A concentration of 0.1% v/v TEA in the mobile phase has been shown to yield highly symmetrical and sharp peaks for gatifloxacin.[5]
-
pH Optimization: Adjusting the mobile phase pH is crucial. For reversed-phase chromatography, a lower pH (e.g., around 3.0) can suppress the ionization of silanol groups and ensure the consistent protonation of gatifloxacin, leading to better peak shape.[5][6]
-
Column Selection: Using a well-end-capped column or a column with a different stationary phase (e.g., C8 instead of C18) can sometimes provide better peak shapes.[1][5] For enantiomeric separations, amylose-based chiral stationary phases like Chiralpak AD-H have been used successfully.[7][8][9]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact peak shape and resolution. Lower flow rates can sometimes improve resolution, while adjusting the temperature can influence peak symmetry.[6]
Q3: My resolution between gatifloxacin and its labeled standard is poor. How can I improve it?
Since gatifloxacin and its isotopically labeled standard are chemically identical, they should co-elute under normal chromatographic conditions. The goal is typically not to resolve them but to ensure they have the same retention time and peak shape for accurate quantitation by mass spectrometry. If you are observing peak splitting or broadening that affects the integration of the combined peak, the troubleshooting steps for improving peak shape (Q2) will also apply here to ensure both compounds behave identically on the column.
If you are performing a chiral separation of gatifloxacin enantiomers, improving resolution between the (+) and (-) enantiomers can be achieved by:
-
Optimizing the Mobile Phase: For chiral separations on columns like Chiralpak AD-H, the composition of the mobile phase, including the ratio of organic solvents (e.g., n-hexane and ethanol) and the concentration of the basic additive (e.g., diethylamine), is critical for achieving baseline separation.[7][9]
-
Column Choice: Not all chiral columns will provide adequate resolution. It may be necessary to screen different chiral stationary phases.[8][9]
Experimental Protocols and Data
Below are tables summarizing experimental conditions from various studies that achieved good peak shape and resolution for gatifloxacin.
Table 1: Reversed-Phase HPLC Method for Gatifloxacin
| Parameter | Condition | Reference |
| Column | Hypersil BDS C8 (250 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Methanol: 0.02 M Phosphate Buffer with 0.1% v/v Triethylamine (70:30, v/v), pH 3.0 | [5] |
| Flow Rate | 1.5 mL/min | [5] |
| Detection | UV at 254 nm | [5] |
| Result | Symmetrical and sharp peaks for gatifloxacin. | [5] |
Table 2: Chiral Separation of Gatifloxacin Enantiomers
| Parameter | Condition | Reference |
| Column | Chiralpak AD-H (150 mm x 4.6 mm, 5 µm) | [7][9] |
| Mobile Phase | n-hexane:ethanol:diethylamine (85:15:0.1%, v/v) | [7][9] |
| Flow Rate | 0.5 mL/min | [9] |
| Temperature | 30°C | [9] |
| Result | Good peak shape and resolution (>2) between enantiomers. | [7][9] |
Table 3: Ion-Pairing RP-HPLC Method for Gatifloxacin
| Parameter | Condition | Reference |
| Column | C18 | [10] |
| Mobile Phase | Aqueous phase (25mM citrate buffer, 10mM SDS, 10mM TBAHS, pH 3.5) : Acetonitrile (52:48%, v/v) | [10] |
| Flow Rate | Not specified | |
| Detection | UV at 292 nm | [10] |
| Result | Improved peak properties for gatifloxacin. | [10] |
Visual Guides
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in gatifloxacin analysis.
Relationship of Key Parameters for Method Optimization
Caption: Key parameters influencing peak shape and resolution for gatifloxacin.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. acdlabs.com [acdlabs.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. zefsci.com [zefsci.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
stability of N-Methyl Gatifloxacin-d3 in different solvents and matrices
Frequently Asked Questions (FAQs)
Q1: How should I store N-Methyl Gatifloxacin-d3?
A1: Proper storage is critical to maintain the chemical and isotopic purity of this compound. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[1] Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C for short-term and -20°C or colder for long-term storage) to protect from light and prevent solvent evaporation.[1][2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: The choice of solvent is critical to prevent degradation and deuterium-hydrogen (H/D) exchange. High-purity aprotic solvents such as acetonitrile or methanol are generally recommended.[1] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1] The solvent should also be compatible with your analytical method (e.g., LC-MS/MS).
Q3: What factors can affect the stability of this compound in my samples?
A3: Several factors can influence the stability of fluoroquinolones and their deuterated analogs. These include:
-
Temperature: Higher temperatures generally accelerate degradation.[3]
-
Light: Fluoroquinolones can be susceptible to photodegradation.[4][5] It is advisable to protect solutions from light by using amber vials or working under low-light conditions.[2][6]
-
pH: Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis.[4][7]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[3]
-
Matrix Components: Enzymes and other reactive components in biological matrices (e.g., plasma, urine) can potentially metabolize or degrade the compound.[3]
Q4: What is deuterium-hydrogen (H-D) exchange and how can I prevent it?
A4: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom (proton), often from water or other protic solvents. This can compromise the isotopic purity of your standard, affecting the accuracy of quantitative analysis. To prevent H-D exchange:
-
Use high-purity aprotic solvents for preparing solutions.[1]
-
Minimize exposure to moisture by using dry glassware and handling the compound in a dry atmosphere (e.g., under nitrogen or argon).[6]
-
Avoid acidic or basic conditions that can catalyze the exchange.[1]
-
Choose internal standards where the deuterium labels are on stable, non-exchangeable positions of the molecule.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Recovery During Sample Preparation
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound after solid-phase extraction (SPE). | Analyte did not adsorb completely to the SPE sorbent. | Ensure the SPE cartridge is properly conditioned. The sample's solvent may be too strong; consider diluting the sample with a weaker solvent. |
| Analyte is being washed off during the wash step. | Use a less polar wash solvent that will not elute the analyte. | |
| Analyte is not fully eluting from the SPE sorbent. | Increase the volume or the strength of the elution solvent. For example, increase the percentage of organic solvent. | |
| Variable recovery across a batch of samples. | Inconsistent sample pH. | Ensure the pH of all samples and standards is consistent before proceeding with extraction. |
| Degradation during sample processing. | Minimize the time samples are at room temperature.[8] Process samples on ice if possible. |
Issue 2: Chromatographic Problems (HPLC/LC-MS/MS)
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing or broadening. | The sample solvent is incompatible with the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[9] |
| The column is contaminated or degraded. | Use a guard column to protect the analytical column.[10] If the problem persists, try flushing the column or replacing it. | |
| Shifting retention times. | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[9] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[9] | |
| Ghost peaks or high baseline noise. | Contaminated mobile phase or LC system. | Use high-purity solvents. Flush the system with a strong solvent like isopropanol.[11] |
| Carryover from a previous injection. | Optimize the injector wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration | Key Considerations |
| Solid / Lyophilized Powder | -20°C or colder | Long-term (Years) | Store in a desiccator to protect from moisture.[1] |
| Stock Solution in Aprotic Solvent | 2-8°C | Short-term (Weeks) | Protect from light by using amber vials.[1][2] Ensure the container is well-sealed. |
| -20°C or colder | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows potential degradation.[1][2] | |
| Working Solutions (in matrix) | -20°C to -80°C | Varies (must be determined) | Perform freeze-thaw and long-term stability tests to establish appropriate storage duration.[8] |
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock and Working Solutions
-
Equilibration: Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance, preferably in an environment with controlled humidity or under an inert atmosphere.[6]
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a portion of high-purity aprotic solvent (e.g., methanol or acetonitrile) and gently vortex or sonicate until fully dissolved.[1]
-
Dilution: Once dissolved, dilute to the final volume with the same solvent and mix thoroughly.
-
Storage: Transfer the stock solution to a labeled, amber, tightly sealed vial and store at -20°C or colder.[1][2]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix. It is often recommended to prepare working solutions fresh daily.[2]
Visualizations
Caption: General workflow for assessing compound stability.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
dealing with ion suppression in the ESI-MS analysis of fluoroquinolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of fluoroquinolones.
Troubleshooting Guides
Problem: Poor sensitivity or no signal for fluoroquinolone analytes.
Possible Cause: Significant ion suppression from matrix components co-eluting with the analytes of interest.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating fluoroquinolones. Various sorbents can be used, and the choice depends on the specific matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate fluoroquinolones from the sample matrix.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components that cause ion suppression compared to SPE and LLE.[1]
-
-
Chromatographic Separation: Adjusting the chromatographic conditions can separate the fluoroquinolone analytes from the co-eluting, suppression-inducing compounds.[1]
-
Modify the mobile phase gradient to better resolve the analytes from the matrix interferences.
-
Experiment with different stationary phases to achieve better separation.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[4] This approach is only viable if the fluoroquinolone concentration remains above the instrument's limit of detection after dilution.
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variable matrix effects between different samples are leading to inconsistent levels of ion suppression.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, is crucial to minimize variability in matrix effects across different samples.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[5] It's important to ensure the SIL-IS co-elutes with the analyte.[5]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS analysis of fluoroquinolones?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target fluoroquinolone analytes is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analytes, which can negatively impact the sensitivity, accuracy, and precision of the analysis. The competition for charge or space on the ESI droplet surface between the analytes and matrix components is a primary cause of this effect.[2]
Q2: What are the common sources of ion suppression in fluoroquinolone analysis?
A2: Common sources of ion suppression include endogenous matrix components such as salts, phospholipids, and proteins from biological samples (e.g., plasma, urine, tissue).[6] Exogenous sources can include mobile phase additives (e.g., trifluoroacetic acid), and contaminants from sample collection and preparation materials.[6]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of the fluoroquinolone standard is continuously infused into the MS while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing components.
Q4: Will using a tandem mass spectrometer (MS/MS) eliminate ion suppression?
A4: No, MS/MS techniques are just as susceptible to ion suppression as single MS methods.[1] The advantage of MS/MS is its selectivity in detecting specific fragment ions, which occurs after the initial ionization step. Ion suppression happens in the ion source before mass analysis.[1]
Q5: Can the choice of mobile phase additives affect ion suppression?
A5: Yes, mobile phase additives can significantly impact ionization efficiency. For instance, trifluoroacetic acid (TFA) is known to cause signal suppression in ESI-MS.[7] Volatile mobile phase additives like formic acid or ammonium acetate are generally preferred for LC-MS applications as they are less likely to cause significant suppression. The use of certain ionic liquids as mobile phase additives has also been shown to be effective for the separation of fluoroquinolones.[8]
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in mitigating ion suppression for fluoroquinolone analysis.
Table 1: Comparison of Sample Preparation Techniques for Fluoroquinolone Recovery and Matrix Effect
| Sample Preparation Technique | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Enrofloxacin, Ciprofloxacin, Sarafloxacin, Difloxacin | Poultry Tissue | >80% | Not specified | [9] |
| Liquid-Liquid Extraction (LLE) | Various Fluoroquinolones | Aqueous Samples | >84% | Not specified | [8] |
| Protein Precipitation (ACN) | Various Peptides (as surrogates) | Human Plasma | >50% | Higher than SPE | [10] |
| SPE (Mixed-Mode) | Marbofloxacin, Ciprofloxacin, Enrofloxacin, Difloxacin | Chicken Plasma | 61.9 - 84.8% | No significant matrix effects observed | [11] |
Note: Matrix effect is often calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100%. A positive value indicates suppression, while a negative value indicates enhancement.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fluoroquinolones in Animal Tissue
This protocol is adapted from a method for the determination of fluoroquinolone residues in poultry tissue.[9]
-
Sample Homogenization: Homogenize 5 g of tissue with 20 mL of a mixture of trichloroacetic acid and acetonitrile (8:2, v/v).
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Conditioning: Condition an SDB-1 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water.
-
Elution: Elute the fluoroquinolones with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: Stable Isotope Dilution Assay for Fluoroquinolones in Meat Products
This protocol is based on a reference method for the accurate determination of fluoroquinolones in meat.[5]
-
Sample Preparation: Weigh 1 g of homogenized meat sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standards (e.g., enrofloxacin-d₅, ciprofloxacin-¹³C₃¹⁵N, norfloxacin-d₅) to the sample.
-
Extraction: Add 10 mL of 4% metaphosphoric acid and vortex for 1 minute. Sonicate for 10 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
SPE Cleanup:
-
Condition a polymeric SPE cartridge with 5 mL of methanol and 5 mL of water.
-
Load the supernatant from the extraction step.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Analysis: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. Ionic liquids as mobile phase additives for the high-performance liquid chromatographic analysis of fluoroquinolone antibiotics in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the matrix and sample preparation on the determination of fluoroquinolone residues in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing background noise in gatifloxacin quantification assays
Welcome to the technical support center for gatifloxacin quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and ensure accurate and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in gatifloxacin quantification assays?
High background noise in gatifloxacin assays can originate from several sources, impacting the accuracy and sensitivity of quantification. Key contributors include:
-
Sample Matrix Effects: Complex biological matrices such as plasma, urine, or tissue homogenates contain endogenous substances that can interfere with the analysis. These substances may co-elute with gatifloxacin, causing ion suppression or enhancement in LC-MS/MS, or they may possess native fluorescence, leading to elevated background in spectrofluorometric methods.[1][2]
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Reagent and Solvent Contamination: Impurities in solvents, buffers, and other reagents can introduce interfering peaks or a high baseline. Using high-purity, LC-MS grade solvents and freshly prepared mobile phases is crucial.[1][3] Contamination can also arise from lab equipment, such as glassware or plasticware.
-
Instrumental Noise: The analytical instrument itself can be a source of noise. In HPLC, this can be due to pump pulsations, detector fluctuations, or a contaminated flow path.[4][5] For LC-MS/MS, contamination in the ion source, such as the cone, needle, or transfer tube, can significantly increase background noise.[4]
-
Gatifloxacin Degradation: Gatifloxacin can degrade under certain conditions, such as exposure to acidic or oxidative stress, and light.[6][7][8] These degradation products may have chromatographic or spectral properties similar to the parent compound, leading to interference.
-
Co-administered Drugs and Excipients: In pharmaceutical formulations or clinical samples, other drugs or excipients may be present and interfere with the assay.[9][10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background noise in gatifloxacin quantification assays.
Issue 1: High Baseline Noise in HPLC Assays
Symptoms: The chromatogram shows an unstable or drifting baseline, making it difficult to accurately integrate peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phase using HPLC-grade solvents and high-purity water. Degas the mobile phase before use. | A stable and flat baseline. |
| Air Bubbles in the Pump or Detector | Purge the HPLC pump to remove any trapped air bubbles. Ensure all connections are secure to prevent air from entering the system. | A significant reduction in baseline fluctuations. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities. If the problem persists, consider replacing the guard column or the analytical column.[5] | Restoration of a stable baseline and improved peak shape. |
| Detector Lamp Issue | Check the detector lamp's age and intensity. A failing lamp can cause baseline noise. Replace the lamp if necessary. | A stable and consistent detector signal. |
| Improper Mobile Phase pH | Ensure the mobile phase pH is stable and appropriate for the column and analyte. The pH of the phosphate buffer can affect the retention and peak shape of gatifloxacin.[6] | Consistent retention times and a stable baseline. |
Issue 2: Poor Signal-to-Noise Ratio in LC-MS/MS Assays
Symptoms: The gatifloxacin peak is small relative to the background noise, leading to poor sensitivity and inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Source Contamination | Clean the ion source components, including the cone, needle, and transfer tube, according to the manufacturer's instructions.[4] | A significant decrease in background ions and an increase in the signal-to-noise ratio. |
| Matrix Effects (Ion Suppression/Enhancement) | Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[11][12][13] Diluting the sample can also mitigate matrix effects. | Improved signal intensity and reproducibility of the gatifloxacin peak. |
| Inappropriate Mobile Phase Additives | Use high-purity, LC-MS grade mobile phase additives (e.g., formic acid, ammonium acetate) at the lowest effective concentration. | Reduced background noise and adduct formation. |
| Suboptimal MS/MS Parameters | Optimize MS/MS parameters such as collision energy and precursor/product ion selection for gatifloxacin. | Enhanced signal intensity for the specific MRM transitions. |
| Cone Gas Flow Rate | Optimize the cone gas flow rate to reduce background noise from interfering ions.[14] | Improved signal-to-noise ratio for the target analyte. |
Issue 3: High Background Fluorescence in Spectrofluorometric Assays
Symptoms: The blank samples show high fluorescence intensity, reducing the dynamic range and sensitivity of the assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Reagents | Use spectro-grade solvents and high-purity reagents. Run a solvent blank to check for background fluorescence. | Low and stable fluorescence signal in blank samples. |
| Interference from Biological Matrix | Implement a sample clean-up procedure to remove fluorescent endogenous compounds. Protein precipitation followed by extraction can be effective.[12] | Reduced background fluorescence from the sample matrix. |
| Inappropriate pH or Buffer | Optimize the pH of the solution, as the fluorescence of gatifloxacin can be pH-dependent. An acidic pH (e.g., 3.0-6.0) is often optimal.[7] | Enhanced fluorescence of gatifloxacin and minimized background. |
| Presence of Quenching Agents | Identify and remove any substances in the sample that may be quenching the fluorescence of gatifloxacin. | Increased fluorescence signal from gatifloxacin. |
| Use of Enhancing Agents | Consider using micelle-forming agents like sodium dodecyl sulphate (SDS) to enhance the fluorescence of gatifloxacin.[9][15] | A significant increase in the fluorescence signal of gatifloxacin relative to the background. |
Data Presentation
Table 1: Comparison of Gatifloxacin Quantification Methods
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Common Interferences | References |
| HPLC-UV | 0.1 µg/mL | 0.5 µg/mL | Co-eluting compounds, degradation products, excipients. | [16] |
| LC-MS/MS | 0.397 µg/mL (in rabbit ocular biofluid) | 1.203 µg/mL (in rabbit ocular biofluid) | Matrix effects (ion suppression/enhancement), co-eluting metabolites. | [17] |
| Spectrofluorometry | 6 ng/mL | 19 ng/mL | Endogenous fluorescent compounds, quenching agents. | [10] |
| Micelle-Enhanced Spectrofluorometry | 0.020 µg/mL | - | Similar to spectrofluorometry, but with enhanced sensitivity. | [15] |
| Terbium-Sensitized Luminescence | 1.6 x 10⁻⁹ mol L⁻¹ | 4.8 x 10⁻⁹ mol L⁻¹ | Other complexing agents. | [18] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for HPLC or LC-MS/MS
This protocol is a general guideline for cleaning up biological samples to reduce matrix effects.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the Sample: Mix the pre-treated sample (e.g., plasma after protein precipitation with acetonitrile) with a loading buffer and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
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Elute Gatifloxacin: Elute gatifloxacin from the cartridge using 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.
Visualizations
Diagram 1: Troubleshooting Workflow for High Background Noise in HPLC
Caption: A logical workflow for troubleshooting high background noise in HPLC assays.
Diagram 2: Logical Relationships for Minimizing Matrix Effects in LC-MS/MS
Caption: Strategies to mitigate matrix effects in LC-MS/MS gatifloxacin assays.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. scielo.br [scielo.br]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. ashdin.com [ashdin.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation [scirp.org]
- 11. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. Spectrofluorimetric and micelle-enhanced spectrofluorimetric determination of gatifloxacin in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.direct [scholars.direct]
- 17. researchgate.net [researchgate.net]
- 18. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
ensuring co-elution of N-Methyl Gatifloxacin-d3 and the analyte
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the co-elution of N-Methyl Gatifloxacin-d3 and the Gatifloxacin analyte during chromatographic analysis.
Troubleshooting Guide: Co-elution Issues
Problem: Partial or complete separation of this compound and Gatifloxacin peaks is observed.
This can lead to inaccurate quantification due to differential matrix effects.[1][2] The primary cause is often the "isotope effect," where the increased mass of deuterium can slightly alter the physicochemical properties of the molecule, leading to different retention times in reverse-phase chromatography.[1][3]
Troubleshooting Workflow
Figure 1. A workflow diagram for troubleshooting the separation of an analyte and its deuterated internal standard.
Detailed Troubleshooting Steps:
-
Assess the Degree of Separation:
-
Minimal Separation: If the peaks are still largely overlapping, the impact of differential matrix effects may be minimal.[2] Proceed to minor chromatographic adjustments.
-
Significant Separation: If the peaks are baseline-separated or show very little overlap, more significant methodological changes are required.
-
-
Modify Chromatographic Conditions:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A subtle change can alter the interaction with the stationary phase and may bring the peaks closer together.
-
Gradient Program: Modify the gradient slope. A shallower gradient can sometimes improve co-elution.
-
Column Temperature: Changes in temperature can affect the viscosity of the mobile phase and the interactions between the analytes and the stationary phase.[4] Experiment with temperatures ranging from ambient to slightly elevated (e.g., 30-40°C).
-
-
Reduce Column Resolution:
-
In cases of persistent separation, using a column with lower resolving power can be an effective strategy to ensure co-elution.[1] This may involve using a shorter column, a column with a larger particle size, or a different stationary phase chemistry.
-
-
Consider an Alternative Internal Standard:
-
If chromatographic modifications are unsuccessful, the issue may be the inherent difference in lipophilicity due to deuteration.[1] In such cases, using a stable isotope-labeled internal standard with ¹³C or ¹⁵N may be a better alternative as they tend to have a less pronounced isotope effect on retention time.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting earlier than the Gatifloxacin analyte?
A1: This phenomenon is a known chromatographic isotope effect.[3] In reversed-phase chromatography, deuterated compounds can be slightly less retentive than their non-deuterated counterparts, causing them to elute earlier.[5]
Q2: Can I still get accurate results if there is a slight separation between the analyte and the internal standard?
A2: It is not ideal. The fundamental assumption for using a deuterated internal standard is that it co-elutes with the analyte, ensuring both experience the same matrix effects (ion suppression or enhancement).[1][3] Incomplete co-elution can lead to differential matrix effects, compromising the accuracy and precision of the results.[1][2]
Q3: My peaks are splitting into two. Is this related to the co-elution issue?
A3: Peak splitting is a separate issue from the isotopic separation of the analyte and internal standard, although they can occur concurrently. Peak splitting can be caused by several factors, including:
-
Column Issues: A blocked frit, a void in the column packing, or contamination of the stationary phase.[6][7]
-
Method Parameters: The sample solvent may be too strong compared to the mobile phase, causing distortion.[8]
-
System Issues: Dead volume in the system from improper connections can also lead to peak distortion.[4][8]
If all peaks in your chromatogram are splitting, the issue is likely related to the column or system hardware.[8] If only a single peak is splitting, it is more likely a method or chemistry-related issue.[6][7]
Troubleshooting Peak Splitting
Figure 2. A logical diagram for diagnosing the cause of peak splitting in HPLC.
Q4: What is the recommended mass difference between the analyte and the deuterated internal standard?
A4: A mass difference of at least 3 atomic mass units (amu) is generally recommended. This helps to prevent isotopic overlap or "cross-talk" from the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.[1][2] this compound, with three deuterium atoms, meets this recommendation.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Gatifloxacin with this compound Internal Standard
This protocol provides a general starting point. Specific parameters will need to be optimized for your particular instrumentation and sample matrix.
1. Preparation of Standard and Sample Solutions:
-
Stock Solutions: Prepare individual stock solutions of Gatifloxacin and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Gatifloxacin stock solution. Spike each standard with the this compound internal standard to achieve a constant final concentration.
-
Sample Preparation: For plasma or urine samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.[3][9][10]
-
Protein Precipitation: To 100 µL of the sample, add 10 µL of the internal standard working solution. Then, add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.[3]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., Oasis HLB) to extract Gatifloxacin and the internal standard from the sample matrix.[9]
-
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in water (pH adjusted to ~3.0 with formic acid).
-
B: Acetonitrile.
-
-
Gradient: A typical gradient might start with a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 90% B), hold for a short period, and then return to initial conditions for re-equilibration.[1]
-
Injection Volume: 5-10 µL.[1]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing pure solutions of Gatifloxacin and this compound to identify the precursor ions and the most abundant product ions.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[3]
4. Data Analysis:
-
Integrate the peak areas for the Gatifloxacin analyte and the this compound internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Quantitative Data Summary
The following tables summarize typical validation parameters for Gatifloxacin analysis by HPLC, which can serve as a benchmark when developing a method with this compound.
Table 1: Linearity and Range for Gatifloxacin Analysis
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | 4 - 40 | 0.9998 | [11] |
| RP-HPLC | 1 - 70 | Not Specified | [13] |
| LC-MS/MS | 0.01 - 1 | > 0.99 | [9] |
Table 2: Precision and Accuracy for Gatifloxacin Analysis
| Method | Concentration Levels | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (% Error or % Recovery) | Reference |
| LC-MS/MS | 10-1000 ng/mL | < 6.0% | < 6.0% | < 5.4% | [9] |
| RP-HPLC | Not Specified | 1.6% (Method Precision) | Not Specified | 99.8% (Recovery) | [14] |
| LC-MS/MS | 25-850 ng/mL | < 11.1% | < 11.1% | within 1% | [10] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-works.com [bio-works.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. support.waters.com [support.waters.com]
- 9. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 11. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. actascientific.com [actascientific.com]
- 14. op.niscpr.res.in [op.niscpr.res.in]
addressing poor recovery of gatifloxacin during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of gatifloxacin during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Gatifloxacin Recovery Using Solid-Phase Extraction (SPE)
Q1: My gatifloxacin recovery from plasma/urine samples using SPE is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low recovery in SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to identify the source of analyte loss.[1][2]
Troubleshooting Steps:
-
Verify Analytical System Performance: Before troubleshooting the extraction, ensure your analytical instrument (e.g., HPLC) is functioning correctly. Inject a known concentration of gatifloxacin standard to confirm the instrument's response. Check for issues like sample carryover or autosampler problems.[1]
-
Locate the Analyte Loss: To pinpoint where gatifloxacin is being lost, collect and analyze the fractions from each step of the SPE protocol (load, wash, and elution).[1][3]
-
Analyte in the Load Fraction: This indicates that gatifloxacin is not binding effectively to the sorbent.[2][3]
-
Incorrect Sorbent Choice: Ensure the sorbent chemistry is appropriate for gatifloxacin's properties. For instance, Oasis HLB has been successfully used for gatifloxacin extraction.[4]
-
Inappropriate Sample Solvent/pH: The sample's solvent composition and pH can prevent gatifloxacin from retaining on the sorbent. Gatifloxacin's stability and charge are pH-dependent.[3][5][6] Adjust the sample pH to ensure the analyte is in a form that will interact with the sorbent.
-
Sample Overload: You may be loading too much sample or analyte onto the SPE cartridge, causing it to break through.[2][3] Consider using a larger cartridge or diluting the sample.
-
-
Analyte in the Wash Fraction: This suggests the wash solvent is too strong and is prematurely eluting the gatifloxacin along with interferences.[1][2]
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution.
-
Adjust Wash Solvent pH: Ensure the pH of the wash solvent maintains the desired interaction between gatifloxacin and the sorbent.
-
-
Analyte Retained on the Sorbent (Not in Elution Fraction): This implies the elution solvent is not strong enough to desorb the gatifloxacin from the sorbent.[1][3]
-
Increase Elution Solvent Strength: Increase the proportion of organic solvent or use a stronger solvent.
-
Adjust Elution Solvent pH: The pH of the elution solvent can be modified to disrupt the interaction between gatifloxacin and the sorbent, facilitating its release.
-
Secondary Interactions: Gatifloxacin may have secondary interactions with the sorbent. Consider adding a modifier to the elution solvent to disrupt these interactions.[1]
-
-
Issue 2: Low Gatifloxacin Recovery with Liquid-Liquid Extraction (LLE)
Q2: I'm experiencing low and inconsistent recovery of gatifloxacin with my LLE protocol. How can I optimize this?
A2: Optimizing LLE for gatifloxacin recovery involves careful consideration of solvent choice, pH, and other parameters to maximize the partitioning of the analyte into the organic phase.[7][8]
Troubleshooting Steps:
-
Solvent Selection: The choice of extraction solvent is critical. The polarity of the solvent should be matched to that of gatifloxacin to ensure efficient partitioning.[7][8]
-
Experiment with different water-immiscible organic solvents of varying polarities.
-
-
pH Adjustment: Gatifloxacin is an ionizable compound. Adjusting the pH of the aqueous sample is crucial for maximizing its neutrality, which will favor its extraction into the organic solvent.[7][8]
-
For acidic drugs, adjust the pH to be two units below the pKa. For basic drugs, adjust it to two units above the pKa.
-
-
Salting-Out Effect: Adding a high concentration of a salt (e.g., sodium sulfate) to the aqueous sample can decrease the solubility of gatifloxacin in the aqueous phase, thereby promoting its transfer into the organic phase and improving recovery.[7][8]
-
Solvent-to-Sample Ratio: The volume ratio of the organic extraction solvent to the aqueous sample can impact recovery. A higher ratio (e.g., 7:1) is generally a good starting point for optimization.[7]
-
Extraction Time and Vigor: Ensure sufficient mixing time and vigor to allow for the efficient transfer of gatifloxacin from the aqueous to the organic phase.[7]
-
Back Extraction for Improved Purity: To enhance the selectivity of the extraction, a back-extraction step can be performed. After the initial extraction into the organic phase, gatifloxacin can be re-extracted into a fresh aqueous phase with a pH adjusted to make the analyte charged and thus more water-soluble. This leaves neutral impurities behind in the organic layer.[7][8]
Issue 3: Gatifloxacin Degradation During Sample Preparation
Q3: I suspect that gatifloxacin may be degrading during my sample extraction process, leading to poor recovery. What are the stability considerations for gatifloxacin?
A3: Gatifloxacin is susceptible to degradation under certain conditions, which can significantly impact recovery.
Stability Factors:
-
pH: Gatifloxacin undergoes hydrolysis at low pH values.[5] Optimal stability is often found at a pH of around 6.0.[5] One study noted that the retention time of gatifloxacin was unaffected by buffer pH in the range of 3.0 to 6.5.[6]
-
Light: Exposure to light can cause degradation of gatifloxacin.[5] It is advisable to protect samples and standards from light during storage and processing.
-
Temperature: Gatifloxacin has been found to be stable for at least 5 hours at room temperature and for 7 weeks at -20°C in plasma.[9] It is also stable through at least three freeze-thaw cycles.[9]
-
Oxidative Stress: Gatifloxacin is not stable under oxidative stress conditions.[6]
Recommendations:
-
Maintain the sample and extraction solutions at an appropriate pH to ensure stability.
-
Work with samples under low-light conditions or use amber vials.
-
Process samples in a timely manner and store them at appropriate temperatures.
-
Avoid the presence of strong oxidizing agents in your sample preparation workflow.
Quantitative Data Summary
The following table summarizes reported recovery data for gatifloxacin from various studies.
| Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Deproteinization (Amicon Centrifree system) | ≥ 85% | [9] |
| Human Plasma | Solid-Phase Extraction (Oasis HLB) | Not specified, but method was successful | [4] |
| Pharmaceutical Formulations, Human Serum, and Urine | Direct Injection after Dilution | High percentage recoveries | [6] |
Experimental Protocols
1. Protein Precipitation for Gatifloxacin Extraction from Plasma
This protocol is based on a method described for the determination of gatifloxacin stability in human plasma.[9]
-
Objective: To remove proteins from plasma samples prior to HPLC analysis.
-
Procedure:
-
Use an Amicon Centrifree system for deproteinization.
-
Follow the manufacturer's instructions for the device, which typically involves adding the plasma sample to the device and centrifuging to separate the protein-free ultrafiltrate.
-
The resulting deproteinized plasma, containing gatifloxacin, can be directly injected into the HPLC system.
-
2. Solid-Phase Extraction (SPE) for Gatifloxacin from Plasma
This protocol is based on a method that utilized Oasis HLB cartridges.[4]
-
Objective: To extract and concentrate gatifloxacin from plasma while removing interfering substances.
-
Procedure:
-
Conditioning: Condition the Oasis HLB cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This may be a mixture of water and a small amount of organic solvent.
-
Elution: Elute the gatifloxacin from the cartridge using a stronger solvent, such as methanol or acetonitrile. The pH of the elution solvent may be adjusted to optimize recovery.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for low gatifloxacin recovery in SPE.
Caption: Key optimization steps for improving gatifloxacin LLE recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. youtube.com [youtube.com]
- 4. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Superiority of N-Methyl Gatifloxacin-d3 as an Internal Standard for Gatifloxacin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of gatifloxacin, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of N-Methyl Gatifloxacin-d3 with other commonly used internal standards, supported by experimental data and established analytical principles.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior effectively compensates for variations in sample extraction, injection volume, and matrix effects, leading to reliable quantification. While various compounds have been employed as internal standards for gatifloxacin analysis, the use of a stable isotope-labeled (SIL) analog, such as this compound, is widely considered the gold standard.
Comparative Analysis of Internal Standards
This guide compares the performance of this compound (a deuterated analog) with two other commonly used internal standards for gatifloxacin analysis: ciprofloxacin and levofloxacin. Both ciprofloxacin and levofloxacin are structurally related fluoroquinolone antibiotics.
Theoretical Advantages of this compound
This compound, as a stable isotope-labeled version of a gatifloxacin derivative, offers significant theoretical advantages over structurally similar but non-isotopic internal standards. The key benefits stem from its near-identical physicochemical properties to the analyte, gatifloxacin. This results in:
-
Co-elution in Chromatography: this compound is expected to have a retention time that is virtually identical to gatifloxacin, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: The ionization response of a deuterated standard in the mass spectrometer is nearly identical to its non-deuterated counterpart, providing superior correction for ion suppression or enhancement.
-
Comparable Extraction Recovery: During sample preparation, the recovery of this compound is anticipated to be the same as gatifloxacin, correcting for any variability in the extraction process.
These characteristics lead to enhanced data quality, improved reproducibility, and greater confidence in the final quantitative results, which is a critical aspect recognized by regulatory bodies like the FDA and EMA in bioanalytical method validation guidelines.[1]
Performance Data Comparison
The following table summarizes the performance characteristics of different internal standards based on published analytical method validation studies for gatifloxacin. While direct comparative studies involving this compound are not publicly available, its expected performance is benchmarked against the established data for ciprofloxacin and levofloxacin.
| Parameter | This compound (Expected) | Ciprofloxacin | Levofloxacin |
| Type of Standard | Stable Isotope-Labeled (SIL) Analog | Structural Analog (Fluoroquinolone) | Structural Analog (Fluoroquinolone) |
| Co-elution with Gatifloxacin | Excellent (near identical retention time) | Good, but separation can occur | Good, but separation can occur |
| Matrix Effect Compensation | Excellent | Moderate to Good | Moderate to Good |
| Precision (Intra-day %RSD) | < 5% | ≤ 2.77%[2] | Data not available in direct comparison |
| Precision (Inter-day %RSD) | < 5% | ≤ 4.59%[2] | Data not available in direct comparison |
| Accuracy (%Error) | < 5% | < 5.4%[3] | Data not available in direct comparison |
| Linearity (r²) | > 0.99 | > 0.99[3] | > 0.999 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for the analysis of gatifloxacin in biological matrices using an internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for removing proteins from plasma samples is protein precipitation.
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (e.g., this compound in methanol).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are representative LC-MS/MS conditions for the analysis of gatifloxacin.
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both gatifloxacin and the internal standard.
Visualizing the Workflow and Logic
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of gatifloxacin in plasma.
Caption: Logical comparison of internal standard types for gatifloxacin analysis.
Conclusion
While structural analogs like ciprofloxacin and levofloxacin have been successfully used as internal standards for the analysis of gatifloxacin, they may not perfectly compensate for all sources of analytical variability, particularly matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is the superior choice for robust and reliable bioanalysis. Its near-identical chemical and physical properties to the analyte ensure the most accurate correction for experimental variations, leading to higher quality data that meets the stringent requirements of regulatory submissions and pharmacokinetic studies. For researchers striving for the highest level of accuracy and precision in gatifloxacin quantification, this compound is the recommended internal standard.
References
- 1. Quantitative determination of gatifloxacin, levofloxacin, lomefloxacin and pefloxacin fluoroquinolonic antibiotics in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of gatifloxacin, a broad-spectrum fluoroquinolone antibiotic. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry are evaluated based on experimental data from various studies. Detailed methodologies for each technique are provided to support the application of these methods in a research and quality control setting.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method for gatifloxacin determination is contingent on factors such as the required sensitivity, specificity, and the nature of the sample matrix. The following tables summarize the quantitative performance parameters of different analytical techniques, offering a clear comparison to aid in method selection.
Table 1: Comparison of Chromatographic Methods - HPLC and HPTLC
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 4.0 - 14.0 µg/mL[1] | 400 - 1200 ng/spot[2] |
| Accuracy (% Recovery) | - | 93.3 - 99.4%[2] |
| Precision (% RSD) | < 1.05% (Intra-day & Inter-day)[1] | 1.3 - 3.2% (Intra-day), 3.9 - 5.0% (Inter-day)[2] |
| Limit of Detection (LOD) | 1 µg/mL[3] | 10 ng/spot[2] |
| Limit of Quantification (LOQ) | 3 µg/mL[3] | 50 ng/spot[2] |
| Mobile Phase Examples | Acetic acid 5%-acetonitrile-methanol (70:15:15, v/v/v)[1] | n-butanol:methanol:ammonia (6M) (5:1:2 v/v)[2] |
| Detection Wavelength | 287 nm[1] | 292 nm[2] |
Table 2: Comparison of Spectrophotometric and Titrimetric Methods
| Parameter | UV-Visible Spectrophotometry | Non-aqueous Titration |
| Linearity Range | 4 - 12 µg/mL[4] | - |
| Accuracy (% Recovery) | 100.21%[4] | - |
| Precision (% RSD) | < 5%[4] | 0.68%[5] |
| Reagent/Solvent Examples | Purified water as diluent[4] | Glacial acetic acid, 0.1 M Perchloric acid[5] |
| Detection Wavelength | 286 nm[4] | Potentiometric endpoint detection |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is highly specific and sensitive, making it suitable for the determination of gatifloxacin in bulk drug and pharmaceutical formulations.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.[1]
-
Mobile Phase: A filtered and degassed mixture of 5% acetic acid, acetonitrile, and methanol in the ratio of 70:15:15 (v/v/v) is prepared.[1]
-
Flow Rate: The mobile phase is pumped isocratically at a flow rate of 1.0 mL/min.[1]
-
Detection: The column effluent is monitored at a wavelength of 287 nm.[1]
-
Standard Preparation: A stock solution of gatifloxacin is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 4.0 to 14.0 µg/mL).[1]
-
Sample Preparation: For tablet analysis, a powder equivalent to a known amount of gatifloxacin is dissolved in the mobile phase, sonicated, and filtered. The filtrate is then diluted to a suitable concentration.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of gatifloxacin in the sample is determined by comparing its peak area with that of the standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of gatifloxacin.
-
Stationary Phase: Silica gel 60 F254 TLC plates (20x20 cm, 0.2 mm layer thickness) are used.[2]
-
Mobile Phase: A mixture of n-butanol, methanol, and 6M ammonia in the ratio of 5:1:2 (v/v/v) is used as the developing solvent.[2]
-
Chamber Saturation: The chromatographic chamber is saturated with the mobile phase vapor for at least 30 minutes prior to plate development.[2]
-
Sample Application: Standard and sample solutions are applied to the TLC plate as bands using a suitable applicator.
-
Development: The plate is developed in the saturated chamber up to a certain distance (e.g., 40 mm).[2]
-
Densitometric Analysis: After drying, the plate is scanned at 292 nm using a TLC scanner.[2] The peak areas are recorded, and the amount of gatifloxacin is quantified against a calibration curve prepared from standard solutions.[2]
UV-Visible Spectrophotometry
This is a simple and accessible method for the routine analysis of gatifloxacin, particularly in formulations with minimal interfering excipients.
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is used.
-
Solvent: Purified water is used as the diluent.[4]
-
Standard Preparation: A stock solution of gatifloxacin (e.g., 50 µg/mL) is prepared by dissolving a known weight of the standard in purified water, with the aid of sonication.[4] Working standards are prepared by further dilution to fall within the Beer-Lambert law range (e.g., 4 - 12 µg/mL).[4]
-
Sample Preparation: For eye drops, a sample is accurately diluted with purified water to obtain a concentration within the analytical range.[4]
-
Measurement: The absorbance of the sample and standard solutions is measured at 286 nm against a purified water blank.[4] The concentration of gatifloxacin in the sample is calculated using the calibration curve or by direct comparison with a standard of known concentration.
Non-aqueous Titration
This titrimetric method is a simple and inexpensive option for the assay of gatifloxacin in bulk drug material.
-
Reagents: Glacial acetic acid and 0.1 M perchloric acid are used.[5]
-
Procedure: A known weight of gatifloxacin is dissolved in glacial acetic acid.[5] The resulting solution is then titrated with 0.1 M perchloric acid.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically.[5]
-
Calculation: The amount of gatifloxacin in the sample is calculated based on the volume of titrant consumed.
Visualizations: Workflows and Relationships
To better illustrate the processes and relationships involved in the cross-validation of these analytical methods, the following diagrams are provided.
Caption: Workflow for cross-validation of analytical methods for gatifloxacin.
Caption: Logical relationship of analytical methods for gatifloxacin analysis.
References
A Comparative Guide to Inter-Laboratory Gatifloxacin Quantification
This guide provides a comparative overview of various analytical methods for the quantification of gatifloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent. In the absence of publicly available formal inter-laboratory comparison (ILC) or proficiency testing (PT) program results, this document synthesizes data from multiple peer-reviewed studies to offer a comparative perspective on method performance across different laboratories and techniques. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for their specific needs.
Data Presentation: A Comparative Analysis of Gatifloxacin Quantification Methods
The performance of an analytical method is determined by several key validation parameters. The following table summarizes quantitative data from various published studies, showcasing the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry for gatifloxacin quantification in different biological and pharmaceutical matrices.
| Method | Matrix | Linearity Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy / Recovery (%) | Limit of Quantification (LOQ) | Citation |
| HPLC-UV | Human Plasma | 0.10 - 6.0 | ≤ 2.77% | ≤ 4.59% | ≥ 85% | 0.10 µg/mL | [1][2] |
| HPLC-UV | Human Plasma | 0.1 - 25 | 0.14 - 1.67% | 0.32 - 1.80% | 99.18 - 101.87% | 5.77 ng/mL | [3] |
| HPLC-Fluorescence | Human Plasma | 0.1 - 8.0 | Good reproducibility | Good reproducibility | Not specified | Not specified | [4] |
| HPLC-UV | Human Plasma | 0.1 - 10.0 | Within limits | Within limits | Within limits | 100 ng/mL | [5] |
| LC-MS/MS | Human Plasma | 0.01 - 1.0 | < 6.0% | < 6.0% | Error < 5.4% | Not specified (LOD = 0.5 ng/mL) | [6] |
| LC-MS/MS | Rabbit Tear Fluid | 0.00156 - 0.4 | Good precision | Good precision | Good accuracy | 1.56 ng/mL | [[“]] |
| UV-Vis Spectrophotometry | Tablets | 4.0 - 14.0 | Good precision | Good precision | Good accuracy | Not specified | [8][9] |
| UV-Vis Spectrophotometry | Tablets | 2.0 - 10.0 | RSD < 2% | Not specified | 99.45 - 100.3% | Not specified | [10] |
| UV-Vis Spectrophotometry | Tablets | 50 - 150 | Not specified | Not specified | Not specified | Not specified | [11] |
| UV-Vis Spectrophotometry | Tablets | 20 - 200 | RSD = 0.0016 (for 6 replicates) | Not specified | Not specified | Not specified | [12] |
Experimental Protocols: A Representative HPLC-UV Method
The following protocol is a synthesized representation of a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of gatifloxacin in human plasma, based on methodologies described in the cited literature.[1][2][5]
1. Objective: To quantify the concentration of gatifloxacin in human plasma samples.
2. Materials and Reagents:
-
Gatifloxacin reference standard
-
Internal Standard (IS), e.g., Ciprofloxacin or Levofloxacin[1][5][6]
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate or Phosphate buffer (for mobile phase)[1][5]
-
Orthophosphoric acid or Trifluoroacetic acid (for pH adjustment)[13]
-
Methanol (HPLC grade)
-
Human plasma (drug-free)
-
Deproteinizing agent (e.g., Acetonitrile, Amicon Centrifree system)[1][2][3]
3. Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., X Terra MS C18, 50 mm x 3 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.025 M Disodium hydrogen phosphate, pH 3.0) and an organic solvent (e.g., Acetonitrile) in a ratio of approximately 80:20 (v/v).[1][2]
-
Injection Volume: 10-20 µL.[13]
-
Column Temperature: Ambient or controlled (e.g., 35°C).[13]
4. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solution: Prepare a stock solution of gatifloxacin (e.g., 1 mg/mL) in a suitable solvent like phosphate buffer.[2]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution to create calibration curve (CC) standards covering the linear range (e.g., 0.10 to 6.0 µg/mL).[1][2]
-
Internal Standard (IS) Solution: Prepare a stock solution of the IS and dilute to a fixed working concentration.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, independent of the CC standards.
5. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add a fixed volume of the IS working solution.
-
Vortex mix for 30 seconds.
-
Protein Precipitation: Add a deproteinizing agent. Options include:
-
Transfer the resulting supernatant or filtrate to an HPLC vial for injection.
6. Data Analysis:
-
Integrate the peak areas of gatifloxacin and the IS.
-
Calculate the peak area ratio (Gatifloxacin Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a linear regression model.
-
Determine the concentration of gatifloxacin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Logic
Visual diagrams help in understanding the complex workflows and logical relationships in analytical sciences. The following diagrams, created using the DOT language, illustrate the experimental and analytical processes.
Caption: Experimental workflow for HPLC-UV quantification of gatifloxacin in plasma.
Caption: Logical flow for the comparative evaluation of analytical methods.
References
- 1. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Development and validation of an UV spectrophotometric method for determination of gatifloxacin in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. scispace.com [scispace.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. idk.org.rs [idk.org.rs]
N-Methyl Gatifloxacin-d3 in Regulated Bioanalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the performance characteristics of N-Methyl Gatifloxacin-d3, a deuterated internal standard, against its non-deuterated counterparts in the bioanalysis of the fluoroquinolone antibiotic, gatifloxacin.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis, particularly within the stringent requirements of regulatory submissions.[1][2] Their utility lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute with the analyte, experiencing the same matrix effects and variability during sample processing, thus providing a more accurate correction and leading to more reliable data.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While specific performance data for this compound is not extensively published, this section presents a comparative summary based on established principles of bioanalytical method validation. The data for the non-deuterated internal standard is derived from published methods for gatifloxacin analysis.[4][5] This comparison highlights the expected advantages of employing a deuterated internal standard.
| Performance Parameter | This compound (Deuterated IS - Expected) | Non-Deuterated IS (e.g., Ciprofloxacin)[4] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Typically within ±5% | < 5.4% |
| Precision (% RSD) | < 10% | < 6.0% |
| Recovery | Consistent and closely tracks analyte | Variable, may differ from analyte |
| Matrix Effect | Minimized due to co-elution | Potential for significant ion suppression or enhancement |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to improved signal-to-noise | 4.8 ng/mL[6] |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail a representative methodology for the quantification of gatifloxacin in a biological matrix using this compound as an internal standard, followed by a typical workflow for method validation.
Sample Preparation and LC-MS/MS Analysis
This protocol outlines the steps for extracting gatifloxacin and the internal standard from plasma samples and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma
-
Gatifloxacin reference standard
-
This compound internal standard
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Spiking: To 100 µL of plasma, add 10 µL of this compound working solution.
-
Protein Precipitation: Add 300 µL of ACN to the plasma sample, vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% FA in water and 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Gatifloxacin transition: m/z 376.2 → 261.1
-
This compound transition: m/z 392.4 → 277.2
-
Bioanalytical Method Validation Workflow
The following diagram illustrates a standard workflow for the validation of a bioanalytical method intended for regulated studies.
Caption: A typical workflow for bioanalytical method validation.
Signaling Pathway and Logical Relationships
The decision to use a deuterated internal standard is based on a logical pathway aimed at ensuring data integrity in regulated bioanalysis.
Caption: Decision pathway for selecting a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
The Gold Standard: Enhancing Gatifloxacin Quantification with Deuterated Internal Standards
A comparative guide for researchers, scientists, and drug development professionals on achieving superior accuracy and precision in gatifloxacin analysis.
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is no exception. While various analytical methods exist for its determination, the use of a deuterated internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands out as a superior approach for mitigating matrix effects and improving overall method robustness. This guide provides a comparative overview of different quantification methods for gatifloxacin, highlighting the enhanced accuracy and precision afforded by the use of a deuterated internal standard, supported by experimental data from published studies.
Comparative Analysis of Gatifloxacin Quantification Methods
Several analytical techniques have been employed for the quantification of gatifloxacin in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection, spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) are commonly utilized methods. While these techniques offer satisfactory results for certain applications, they can be susceptible to interferences from complex matrices, potentially compromising accuracy and precision.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more sensitive and selective alternative. The use of an internal standard is crucial in LC-MS/MS to correct for variations during sample preparation and analysis. While structurally similar compounds can be used as internal standards, a deuterated analog of the analyte is considered the "gold standard."[1] Deuterated internal standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective compensation for matrix effects, ionization suppression or enhancement, and variations in sample recovery.[1][2]
The following tables summarize the performance characteristics of various analytical methods for gatifloxacin quantification, providing a clear comparison of their accuracy and precision.
| Method | Matrix | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | 0.01 - 1.0 | 94.6 - 105.4 | < 6.0 (Intra-day & Inter-day) | Ciprofloxacin | [3] |
| HPLC-UV | Ophthalmic Solution | 4 - 40 | > 99.91 | - | Not specified | [4] |
| HPLC-PDA | Ophthalmic Solution | - | 100.20 | - | Satranidazole | [5] |
| UV Spectrophotometry | Eye Drops | 4 - 12 | 100.21 | < 5.0 | Not applicable | [6][7] |
| HPTLC | Tablets | 0.4 - 1.2 (ng/spot) | 93.3 - 99.4 | 1.3 - 3.2 (Intra-day), 3.9 - 5.0 (Inter-day) | Not applicable | [8] |
| Spectrophotometry (Colorimetric) | Bulk Drug & Formulations | 20 - 200 | 99 - 99.5 | 0.16 | Not applicable | [9] |
As the data indicates, LC-MS/MS methods generally offer high accuracy and precision. The use of a deuterated internal standard with LC-MS/MS is expected to further enhance these performance metrics by providing more reliable correction for analytical variability.
The Power of Deuterated Standards: A Workflow for Enhanced Accuracy
The general workflow for quantifying gatifloxacin using LC-MS/MS with a deuterated internal standard involves several key steps, each contributing to the overall accuracy and precision of the results.
Caption: LC-MS/MS workflow with a deuterated internal standard.
Detailed Experimental Protocols
To ensure reproducibility and enable researchers to implement similar methodologies, detailed experimental protocols from cited literature are provided below.
LC-MS/MS Method for Gatifloxacin in Human Plasma[3]
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis HLB cartridges was employed to extract gatifloxacin and the internal standard (ciprofloxacin) from human plasma.
-
Liquid Chromatography: Chromatographic separation was achieved on a C18 column. The specific mobile phase composition and gradient were not detailed in the abstract.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) was used. The analysis was performed in the multiple reaction monitoring (MRM) mode, monitoring the precursor and major product ions of the analyte and the internal standard.
HPLC-UV Method for Gatifloxacin in Ophthalmic Formulations[4]
-
Chromatographic Conditions:
-
Column: Reverse phase SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), with pH adjusted to 3.3 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 293 nm.
-
Temperature: Room temperature (25 ± 2 °C).
-
UV Spectrophotometric Method for Gatifloxacin in Eye Drops[6]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Purified water.
-
Analytical Wavelength: 286 nm.
-
Procedure: Standard and sample solutions were prepared in purified water and their absorbance was measured at 286 nm.
Logical Relationship: Why Deuterated Standards Excel
The superiority of a deuterated internal standard lies in its fundamental physicochemical properties, which are nearly identical to the unlabeled analyte. This ensures that any variations encountered during the analytical process affect both the analyte and the internal standard to the same extent, leading to a consistent peak area ratio and, consequently, more accurate and precise quantification.
Caption: Identical properties lead to consistent ratios.
References
- 1. texilajournal.com [texilajournal.com]
- 2. lcms.cz [lcms.cz]
- 3. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
linearity and range of detection for gatifloxacin using N-Methyl Gatifloxacin-d3
For researchers, scientists, and drug development professionals, the accurate quantification of gatifloxacin is paramount for pharmacokinetic studies, formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as N-Methyl Gatifloxacin-d3, is considered the gold standard for bioanalytical assays using mass spectrometry, as it corrects for matrix effects and variability in sample processing. While specific performance data for this compound is not extensively published, this guide provides a comparative overview of established analytical methods for gatifloxacin, offering valuable performance benchmarks.
This guide details and compares various analytical techniques for the quantification of gatifloxacin, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance characteristics of these methods, such as linearity and range of detection, are summarized to aid in selecting the most appropriate technique for your research needs.
Performance Comparison of Analytical Methods for Gatifloxacin
The following table summarizes the linearity, limit of detection (LOD), and limit of quantification (LOQ) for different analytical methods used to quantify gatifloxacin.
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r/R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| LC-MS/MS | Human Plasma | 10 - 1000 ng/mL[1] | > 0.99[1] | 500 pg/mL[1] | Not Reported | Ciprofloxacin[1] |
| HPLC-UV | Human Serum/Plasma | 0.1 - 25 µg/mL[2] | 0.999[2] | 1.73 ng/mL[2] | 5.77 ng/mL[2] | Not Reported |
| HPLC-UV | Raw Material, Tablets | 4.0 - 14.0 µg/mL[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| HPLC-UV | Bulk, Formulations | 10 - 50 µg/mL[4] | 0.999[4] | 1 µg/mL[4] | 3 µg/mL[4] | Not Reported |
| HPLC-UV | Formulations | 4 - 40 µg/mL[5] | 0.9998[5] | Not Reported | Not Reported | Not Reported |
| HPLC-UV | Eye Drops | 2 - 12 µg/mL[6] | Not Reported | Not Reported | Not Reported | Not Reported |
| UV Spectrophotometry | Eye Drops | 4 - 12 µg/mL[7] | 0.9997[7] | 0.36 µg/mL[7] | 1.09 µg/mL[7] | Not Applicable |
| HPTLC | Tablet Formulations | 400 - 1200 ng/spot[8] | Not Reported | 10 ng/spot[8] | 50 ng/spot[8] | Not Applicable |
Experimental Protocols
Below are detailed methodologies for some of the key analytical techniques cited in this guide.
LC-MS/MS for Gatifloxacin in Human Plasma
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the drug are expected.
-
Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB cartridges is employed to extract gatifloxacin and an internal standard (e.g., ciprofloxacin) from human plasma.[1]
-
Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI) is used.[1]
-
Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used to monitor the precursor and product ions of gatifloxacin and the internal standard for enhanced specificity and sensitivity.[1]
-
HPLC-UV for Gatifloxacin in Pharmaceutical Formulations and Biological Fluids
This technique is robust, widely available, and suitable for the analysis of gatifloxacin in both pharmaceutical dosage forms and biological samples, although it is generally less sensitive than LC-MS/MS.
-
Sample Preparation:
-
Pharmaceuticals: Tablets are typically ground, and the powder is dissolved in a suitable solvent, filtered, and diluted to the desired concentration.
-
Biological Fluids: Protein precipitation or liquid-liquid extraction may be necessary to remove interfering substances.
-
-
Chromatography:
-
Column: A Mediterranea C18 column (25 cm x 4.6 mm, 5 µm particle size) or equivalent is used.[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v) with the pH adjusted to 2.7 using phosphoric acid is a common mobile phase.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[2]
-
-
Detection:
-
Wavelength: The eluent is monitored using a UV detector at a wavelength of 286 nm.[2]
-
Experimental Workflow for Gatifloxacin Quantification using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of gatifloxacin in a biological matrix using an internal standard like this compound.
Caption: A generalized workflow for the quantification of gatifloxacin.
Conclusion
The choice of an analytical method for gatifloxacin quantification depends on the specific requirements of the study, including the sample matrix, the expected concentration range of the analyte, and the available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies. The use of a deuterated internal standard like this compound with an LC-MS/MS method would provide the most reliable and accurate results. HPLC-UV methods, while less sensitive, are robust and cost-effective alternatives for the analysis of pharmaceutical formulations and can be used for some biological sample analyses. The data presented in this guide serves as a valuable resource for researchers in selecting and developing an appropriate analytical method for their gatifloxacin studies.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of gatifloxacin in bulk and tablet preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. actascientific.com [actascientific.com]
- 6. impactfactor.org [impactfactor.org]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. ijpsonline.com [ijpsonline.com]
The Gold Standard for Gatifloxacin Bioanalysis: Enhancing Specificity and Selectivity with Labeled Internal Standards
A deep dive into the analytical methodologies for the quantification of gatifloxacin, this guide provides a comparative overview of various assay techniques. We highlight the superior performance of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled (SIL) internal standard for achieving unparalleled accuracy and precision in complex biological matrices.
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds like the broad-spectrum antibiotic gatifloxacin is paramount. The specificity and selectivity of the analytical method used are critical for reliable pharmacokinetic, toxicokinetic, and metabolic studies. While various techniques exist for gatifloxacin determination, the use of a labeled internal standard in LC-MS/MS assays stands out as the gold standard for mitigating matrix effects and ensuring data integrity.
Comparison of Analytical Methods for Gatifloxacin
The choice of an analytical method for gatifloxacin quantification depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and high-performance thin-layer chromatography (HPTLC) are common techniques. However, for complex biological samples, LC-MS/MS offers superior selectivity and sensitivity. The use of an internal standard is crucial in chromatography-based assays to correct for variability during sample preparation and analysis. While structurally similar but unlabeled compounds like ciprofloxacin or levofloxacin have been used as internal standards, a stable isotope-labeled (SIL) internal standard, such as deuterium or carbon-13 labeled gatifloxacin, offers significant advantages.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Key Advantages | Key Limitations |
| LC-MS/MS | Labeled Gatifloxacin (Theoretical) | < 0.5 ng/mL | < 1.5 ng/mL | 1.56 - 400 ng/mL[1] | >95% | Highest specificity and selectivity, effectively mitigates matrix effects[2][3] | Higher cost and limited commercial availability of labeled standard |
| LC-MS/MS | Ciprofloxacin | 500 pg/mL | 10 ng/mL | 10 - 1000 ng/mL | Not Reported | High sensitivity and selectivity | Potential for differential matrix effects compared to the analyte[2] |
| HPLC-UV | Ciprofloxacin | Not Reported | 0.10 µg/mL[4] | 0.10 - 6.0 µg/mL[4] | ≥ 85%[4] | Cost-effective, widely available | Lower sensitivity and selectivity compared to LC-MS/MS, potential for interferences[4] |
| HPLC-UV | Levofloxacin | Not Reported | 100 ng/mL[5] | 100 - 10,000 ng/mL[5] | Not Reported | Good accuracy and precision[5] | Susceptible to matrix interferences |
| HPTLC | None | 10 ng/spot[6] | 50 ng/spot[6] | 400 - 1200 ng/spot[6] | 93.3 - 99.4%[6] | Simple, high throughput | Lower precision and sensitivity compared to HPLC and LC-MS/MS[6] |
Note: The data for the labeled gatifloxacin method is theoretical and based on the expected improvements in sensitivity and quantification limits derived from the literature on stable isotope dilution techniques. The linearity range and recovery are based on a published LC-MS/MS method for gatifloxacin.[1]
The Advantage of a Labeled Internal Standard
In bioanalytical LC-MS/MS assays, matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the ionization of the analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[2] A stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
Key benefits of using a labeled internal standard include:
-
Co-elution with the Analyte: The SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring it co-elutes during chromatographic separation. This means both the analyte and the internal standard experience the same matrix effects at the same time.
-
Correction for Matrix Effects: By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement caused by matrix effects is effectively normalized, leading to more accurate and precise results.[3]
-
Compensation for Sample Preparation Variability: The SIL internal standard is added to the sample at the beginning of the extraction process. This allows it to compensate for any analyte loss during extraction, evaporation, and reconstitution steps.
While deuterium-labeled standards are common, they can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte.[7] Carbon-13 or nitrogen-15 labeled standards are generally preferred as they have a negligible isotope effect, ensuring almost perfect co-elution.
Experimental Protocols
Representative LC-MS/MS Method for Gatifloxacin in Plasma
This protocol is a representative example based on published methodologies.[4][5]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., ciprofloxacin or a labeled gatifloxacin).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for gatifloxacin and the internal standard are monitored.
Visualizing the Workflow
The following diagrams illustrate the key workflows in a gatifloxacin bioanalytical assay.
Caption: Experimental workflow for gatifloxacin analysis.
Caption: Impact of a labeled internal standard on assay performance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC-UV vs. LC-MS/MS for Gatifloxacin Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is paramount for accurate and reliable quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of gatifloxacin, a fourth-generation fluoroquinolone antibiotic.
Method Performance: A Quantitative Comparison
The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or cost-effectiveness. The following table summarizes key validation parameters for both methods based on published experimental data.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 25 µg/mL[1][2] | 1.56 - 400 ng/mL[3][4] |
| Accuracy (% Recovery) | 99.18 - 101.87%[1] | < 5.4% error[5] |
| Precision (%RSD) | Intra-day: 0.14 - 1.67% Inter-day: 0.32 - 1.80%[1] | < 6.0%[5] |
| Limit of Detection (LOD) | 1.73 ng/mL (in human plasma)[1][2] | 500 pg/mL[5] |
| Limit of Quantification (LOQ) | 5.77 ng/mL (in human serum)[1][2] | 0.42 µg/mL (in cornea and aqueous humor)[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of gatifloxacin.
HPLC-UV Method
A simple and robust reversed-phase HPLC method with UV detection has been established for the quantification of gatifloxacin.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is utilized.
-
Column: A Mediterranea C18 column (250 x 4.6 mm, 5 µm) is commonly employed.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 40:40:20 (v/v/v), with the pH adjusted to 2.7 using phosphoric acid, serves as the mobile phase.[1]
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.[1]
-
Injection Volume: A 20 µL injection volume is typical.[7]
-
Detection: The eluent is monitored at a wavelength of 286 nm.[1]
LC-MS/MS Method
For higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is preferred.
-
Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
-
Column: An Agilent Zorbax C18 column (100 mm × 4.6 mm, 3.5 μm) provides optimal separation.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of a blend of 0.2% formic acid in triple distilled water and methanol is used.[3][4]
-
Injection Volume: The injection volume is typically in the range of 5-10 µL.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.[5]
Visualizing the Methodologies
To further elucidate the processes, the following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.
Caption: General experimental workflow for gatifloxacin analysis.
Caption: Key differentiating factors between HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of gatifloxacin. The HPLC-UV method offers a cost-effective, straightforward, and reliable approach suitable for routine quality control and analysis of less complex samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and the analysis of gatifloxacin in complex biological matrices where matrix effects can be a significant challenge for UV detection. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the nature of the samples being investigated.
References
- 1. Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of gatifloxacin, moxifloxacin, and besifloxacin concentrations in cornea and aqueous humor by LC-QTOF/MS after topical ocular dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Evaluating the Long-Term Stability of N-Methyl Gatifloxacin-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term stability of N-Methyl Gatifloxacin-d3. As a deuterated analog and a labeled impurity of the fourth-generation fluoroquinolone antibiotic Gatifloxacin, understanding its stability profile is crucial for its use in long-term research and clinical studies. Due to the current lack of publicly available long-term stability data for this compound, this guide will focus on the known stability of its parent compound, Gatifloxacin, and provide a comprehensive framework for conducting a robust, long-term stability study of this compound based on established regulatory guidelines.
Comparison with Gatifloxacin: What the Data Shows
While direct comparative stability data for this compound is not available, extensive research on Gatifloxacin provides a baseline for understanding its potential stability characteristics. The primary difference lies in the substitution of three hydrogen atoms with deuterium on the N-methyl group. This isotopic substitution is known to create a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[1] This can lead to slower metabolic breakdown but does not inherently guarantee greater long-term chemical stability in a formulated product.[1][2][3]
The stability of Gatifloxacin has been evaluated under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies help identify potential degradation pathways and products.
Table 1: Summary of Gatifloxacin Stability under Forced Degradation Conditions
| Stress Condition | Observations for Gatifloxacin | Potential Impact on this compound |
| Acidic Hydrolysis | Gatifloxacin is relatively stable under acidic conditions. | Similar stability is expected, as the core quinolone structure is the primary site of hydrolysis. |
| Alkaline Hydrolysis | Gatifloxacin shows some degradation under basic conditions. | Similar susceptibility to degradation is anticipated. |
| Oxidative Stress | Gatifloxacin is susceptible to degradation under oxidative conditions. | The deuterated N-methyl group is unlikely to significantly alter the susceptibility of the core molecule to oxidation. |
| Thermal Stress | Gatifloxacin is relatively stable at elevated temperatures. | Similar thermal stability is expected. |
| Photostability | Gatifloxacin is known to be sensitive to light, leading to photodegradation. | The deuterated compound is expected to exhibit similar photosensitivity. |
Proposed Experimental Protocol for Long-Term Stability Testing of this compound
To rigorously evaluate the long-term stability of this compound, a study adhering to the ICH Q1A(R2) guidelines is recommended.[4][5][6][7] This would involve storing the compound under controlled conditions for an extended period and periodically testing its quality attributes.
Materials and Methods
-
Test Substance: this compound of known purity and identity.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Intermediate and Accelerated: 0, 3, and 6 months
-
-
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products, the non-deuterated form, and other related substances.
Analytical Procedures
-
Assay: To determine the concentration of this compound.
-
Purity: To detect and quantify any degradation products or other impurities.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Isotopic Purity: To assess the stability of the deuterium label and rule out H/D back-exchange. This can be performed using mass spectrometry.
Visualizing the Stability Study Workflow
The following diagram illustrates the proposed experimental workflow for the comprehensive stability evaluation of this compound.
Caption: Proposed workflow for long-term stability testing of this compound.
Conclusion and Recommendations
While the deuteration of this compound may confer altered metabolic stability, its long-term chemical stability remains to be experimentally determined. Based on the known stability profile of Gatifloxacin, it is reasonable to anticipate potential degradation pathways, particularly under photolytic and oxidative stress.
For researchers, scientists, and drug development professionals utilizing this compound in long-term studies, it is imperative to either conduct a comprehensive stability study as outlined above or obtain such data from the manufacturer. The absence of this critical information could impact the interpretation of study results and the overall integrity of the research. Future studies should focus on a direct, head-to-head comparison of the long-term stability of this compound and Gatifloxacin under identical conditions to fully elucidate the impact of deuteration on the molecule's shelf-life.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioscientia.de [bioscientia.de]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of N-Methyl Gatifloxacin-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of N-Methyl Gatifloxacin-d3, a labeled impurity of the antibiotic Gatifloxacin. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for the parent compound, Gatifloxacin, which is classified as harmful if swallowed, in contact with skin, or inhaled, the following precautions should be taken.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.[3]
-
Body Protection: Don long-sleeved clothing or a lab coat.[1]
-
Respiratory Protection: In case of inadequate ventilation or handling of fine powders, use a suitable respirator.[1][3]
-
Ventilation: Ensure adequate ventilation in the handling area.[3] An accessible safety shower and eye wash station should be nearby.[3]
Quantitative Safety Data Summary
The following table summarizes key safety and physical information for Gatifloxacin, the parent compound of this compound. This data should be considered when handling the deuterated form.
| Property | Value | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [2] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | [2] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
| Storage | Store in a refrigerator at 2-8°C. | [4] |
Step-by-Step Disposal Procedure for this compound
The primary and most critical step in disposing of any laboratory chemical is to consult with your institution's Environmental Health and Safety (EHS) department and follow their specific protocols. The following steps provide a general guideline for the disposal of this compound as chemical waste.
Note on Flushing: While older federal guidelines for prescription drugs sometimes listed Gatifloxacin (Tequin) as a medication that could be flushed to prevent diversion, this is not the recommended procedure for a laboratory chemical.[5][6] Laboratory waste must be handled in accordance with chemical safety and environmental regulations.
Step 1: Consultation and Waste Identification
-
Contact your institution's EHS office to obtain specific disposal guidelines for chemical waste.
-
Classify this compound as a non-hazardous or hazardous chemical waste according to local, state, and federal regulations. Given its acute toxicity, it will likely be managed as hazardous waste.
Step 2: Preparing for Disposal
-
Solid Waste: If the compound is in solid form, ensure it is in a clearly labeled, sealed, and appropriate waste container provided by your EHS department.
-
Liquid Waste: If dissolved in a solvent, do not dispose of it down the drain.[7][8] Collect the solution in a designated, labeled hazardous waste container. The container label should include the chemical name (this compound) and the solvent used.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated solid waste container.
Step 3: Waste Segregation and Storage
-
Do not mix this compound waste with other incompatible waste streams.[3]
-
Store the sealed waste container in a designated, secure area away from general lab traffic until it is collected by the EHS department.
Step 4: Arranging for Pickup and Disposal
-
Follow your institution's procedure for scheduling a hazardous waste pickup.
-
Ensure all paperwork is completed as required by your EHS office.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for N-Methyl Gatifloxacin-d3
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of sensitive compounds are paramount. This guide provides essential safety and logistical information for handling N-Methyl Gatifloxacin-d3, a deuterated analog of the fluoroquinolone antibiotic Gatifloxacin.
This compound is classified as a hazardous chemical, and proper handling is crucial to prevent exposure and ensure experimental accuracy. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to maintain a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure through inhalation, skin contact, or ingestion.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of contamination, consider double-gloving.[2] |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability gown with long sleeves and a solid front is required to protect against splashes and spills.[2][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against dust particles and splashes, safety goggles are recommended.[6] A face shield may be necessary for procedures with a high risk of splashing.[4][7][8] |
| Respiratory Protection | NIOSH-approved respirator | In cases of poor ventilation or when handling the powder outside of a contained system, a fit-tested N95 or higher respirator is necessary to prevent inhalation of dust particles.[1][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for both safety and the stability of the compound. Deuterated compounds, in particular, require careful handling to prevent isotopic exchange.[9][10]
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare a designated workspace and have spill cleanup materials accessible.
2. Handling the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, which could compromise the deuterated compound.[9]
-
When weighing the solid, do so in a fume hood or a balance enclosure to avoid generating airborne dust.
-
Avoid direct contact with the skin, eyes, and clothing.[1][5]
-
Use dedicated spatulas and glassware.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Be mindful of the chosen solvent's compatibility and potential to facilitate deuterium-hydrogen exchange. Aprotic solvents are generally preferred where possible.[9][10]
4. Storage:
-
Store this compound in a tightly sealed, light-resistant container.[9][10]
-
For long-term stability, refrigeration at 2-8°C is recommended, as indicated for similar compounds.[11] Some sources suggest storage in a freezer.[1][5] Always consult the supplier's specific recommendations.
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and materials contaminated with it (e.g., gloves, wipes, pipette tips) should be treated as hazardous chemical waste.[5]
-
Collection:
-
Collect solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Collect liquid waste (solutions) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal:
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. stemcell.com [stemcell.com]
- 4. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
